11-keto-9(E),12(E)-octadecadienoic acid
Description
(9E,12E)-11-Oxo-9,12-octadecadienoic acid has been reported in Trichoderma with data available.
structure in first source
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9E,12E)-11-oxooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |
InChI Key |
PQDJTTDGUJFDQI-LCPPQYOVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of 11-keto-9(E),12(E)-octadecadienoic acid: A Technical Guide
Disclaimer: The full text of the primary research article detailing the initial discovery and characterization of 11-keto-9(E),12(E)-octadecadienoic acid, published by Shinohara et al. in 1999, is not publicly available through the conducted searches. Consequently, the specific quantitative data and detailed experimental protocols from the original discovery cannot be provided. This guide has been constructed using information from the original abstract and by drawing parallels with established methodologies for the isolation and characterization of similar keto- and hydroxy-fatty acids. The experimental protocols and data presented herein are therefore representative and should be considered illustrative.
Introduction
This compound is a novel oxidized fatty acid, a derivative of linoleic acid, that was first reported to be produced by a species of the fungus Trichoderma.[1][2] Its discovery was significant due to its reported biological activity: the enhancement of fibrinolytic activity in endothelial cells.[1][2] This property positions it as a molecule of interest for researchers in thrombosis, cardiovascular disease, and drug development. This technical guide provides a comprehensive overview of the discovery, with a focus on the likely methodologies employed and a plausible mechanism of action.
Physicochemical and Spectroscopic Data (Illustrative)
While the specific data from the original characterization is unavailable, the following table summarizes the expected physicochemical properties and spectroscopic data for a compound with the structure of this compound, based on known values for similar keto-octadecadienoic acids.
| Property | Illustrative Value |
| Molecular Formula | C₁₈H₃₀O₃ |
| Molecular Weight | 294.43 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| UV Spectroscopy | λmax ≈ 270-280 nm (due to the α,β-unsaturated ketone chromophore) |
| IR Spectroscopy (cm⁻¹) | ~3300-2500 (O-H stretch of carboxylic acid), ~1740 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of α,β-unsaturated ketone), ~1630 (C=C stretch), ~970 (trans C=C bend) |
| ¹H NMR Spectroscopy | Expected signals for aliphatic protons, protons adjacent to the carboxylic acid, olefinic protons with characteristic coupling constants for E,E-diene, and protons alpha to the ketone. |
| ¹³C NMR Spectroscopy | Expected signals for aliphatic carbons, a carboxyl carbon (~179 ppm), a ketone carbonyl carbon (~200 ppm), and olefinic carbons. |
| Mass Spectrometry | [M-H]⁻ ion at m/z 293.2 in negative ion mode ESI-MS. Characteristic fragmentation patterns revealing the position of the keto group and double bonds. |
Experimental Protocols (Representative)
The following protocols are representative of the methods likely employed in the discovery and characterization of this compound, based on standard practices for the isolation of fungal metabolites and analysis of fatty acids.
Fungal Fermentation and Extraction
-
Fermentation: A pure culture of Trichoderma sp. is inoculated into a suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The culture is incubated for a period of several days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia by filtration. The culture filtrate is then acidified to approximately pH 3 and extracted with an organic solvent such as ethyl acetate (B1210297). The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions showing activity or containing compounds with UV absorbance characteristic of α,β-unsaturated ketones are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated.
Structure Elucidation
-
UV-Visible Spectroscopy: The purified compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and its UV-visible spectrum is recorded to identify the presence of chromophores, such as the conjugated diene and ketone.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify functional groups, including the carboxylic acid (O-H and C=O stretching) and the α,β-unsaturated ketone (C=O and C=C stretching).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and provide structural information about the location of the keto group and double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary methods for determining the detailed chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and to confirm the stereochemistry of the double bonds.
Mandatory Visualizations
Experimental Workflow
Caption: A representative workflow for the discovery of this compound.
Hypothetical Signaling Pathway for Enhanced Fibrinolysis
Caption: Hypothetical signaling pathway for enhanced fibrinolysis by this compound.
Conclusion
References
Unveiling the Bioactivity of 11-keto-9(E),12(E)-octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA), a novel fatty acid with significant potential in modulating fibrinolysis. Sourced from the fungus Trichoderma sp., this molecule has been identified as a potent enhancer of fibrinolytic activity in endothelial cells. This document collates the current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The primary focus is on its interaction with the plasminogen activator system, offering a valuable resource for researchers in cardiovascular health, thrombosis, and drug discovery.
Introduction
This compound is an oxidized derivative of linoleic acid. While various oxidized fatty acids have been implicated in a range of biological processes, including inflammation and metabolic regulation, the primary characterized activity of 11-Keto-ODA is its pro-fibrinolytic effect. This guide will focus on the established mechanism of this activity and provide the necessary technical details for its further investigation.
Core Biological Activity: Enhancement of Fibrinolysis
The principal biological function attributed to this compound is its ability to enhance the fibrinolytic activity of endothelial cells[1]. Fibrinolysis is the process of breaking down fibrin (B1330869) clots, a crucial mechanism for preventing thrombosis and maintaining blood vessel patency.
Mechanism of Action
Mechanism of 11-Keto-ODA in enhancing fibrinolysis.
Quantitative Data
The following table summarizes the quantitative data available for the bioactivity of this compound.
| Parameter | Value | Cell Type | Assay | Reference |
| Enhancement of Plasmin Activity | 2-fold increase | Bovine Aortic Endothelial Cells | Plasmin Activity Assay | [2] |
| Effective Concentration | 250 µM | Bovine Aortic Endothelial Cells | Plasmin Activity Assay | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for the key experiments cited in the study of 11-Keto-ODA.
Cell Culture: Bovine Aortic Endothelial Cells (BAECs)
-
Cell Source: Primary Bovine Aortic Endothelial Cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.25% trypsin-EDTA. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh culture medium and seeded into new culture flasks.
Plasmin Activity Assay
This assay measures the generation of plasmin by endothelial cells.
-
Cell Seeding: BAECs are seeded into 96-well plates and grown to confluency.
-
Treatment: The culture medium is replaced with fresh serum-free medium containing various concentrations of 11-Keto-ODA or a vehicle control. Cells are incubated for a specified period (e.g., 24 hours).
-
Assay Procedure:
-
The conditioned medium is collected.
-
A reaction mixture containing plasminogen and a chromogenic plasmin substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA) is prepared in a buffer (e.g., Tris-HCl, pH 7.4).
-
An aliquot of the conditioned medium is added to the reaction mixture in a new 96-well plate.
-
The plate is incubated at 37°C, and the change in absorbance is measured over time at 405 nm using a microplate reader.
-
The rate of change in absorbance is proportional to the plasmin activity.
-
PAI-1 Activity Assay (in a purified system)
-
Measurement of Residual uPA Activity: Plasminogen and the chromogenic substrate are added. The residual active urokinase will convert plasminogen to plasmin, which then cleaves the substrate, leading to a color change.
General experimental workflow for investigating 11-Keto-ODA.
Other Potential Biological Activities (Areas for Future Research)
While the pro-fibrinolytic activity of 11-Keto-ODA is the most well-documented, the biological functions of other keto-octadecadienoic acid isomers suggest potential avenues for future investigation:
-
Anti-inflammatory Effects: Isomers such as 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE) have demonstrated anti-inflammatory properties. It would be valuable to investigate whether 11-Keto-ODA exhibits similar effects, for instance, by examining its impact on inflammatory cytokine production in macrophages.
-
PPAR Agonism: Other oxidized linoleic acid metabolites, like 9-oxo-ODA, are known to be potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of these nuclear receptors plays a key role in regulating lipid metabolism. Investigating the potential for 11-Keto-ODA to act as a PPAR agonist could uncover novel therapeutic applications in metabolic diseases.
Conclusion
References
An In-depth Technical Guide on the Fibrinolytic Activity of 11-keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 11-keto-9(E),12(E)-octadecadienoic acid and Fibrinolysis
Quantitative Data on the Fibrinolytic Activity of 11-KODA
The primary quantitative finding from research on 11-KODA is its ability to enhance plasmin activity in the presence of endothelial cells. The key data is summarized in the table below.
| Parameter Measured | Cell Type | 11-KODA Concentration | Result | Reference |
| Plasmin Activity | Bovine Aortic Endothelial Cells | 250 µM | 2-fold increase | [1] |
| PAI-1 Activity | Purified System | Not specified | Irreversible inactivation | [1] |
| Urokinase-catalyzed plasminogen activation | Cell-free system | Not specified | No enhancement | [1] |
Mechanism of Action
Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
Enhancement of Plasminogen Activation
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 11-KODA's fibrinolytic activity. These protocols are based on standard laboratory procedures and findings from relevant literature.
Cell Culture of Bovine Aortic Endothelial Cells (BAECs)
-
Materials:
-
Cryopreserved bovine aortic endothelial cells (BAECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated culture flasks or plates
-
-
Protocol:
-
Pre-coat culture vessels with a 0.1% gelatin solution for at least 30 minutes at 37°C.
-
Thaw cryopreserved BAECs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto the gelatin-coated culture vessels.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.
-
Plasmin Activity Assay (Chromogenic)
-
Materials:
-
BAECs cultured in 24-well plates
-
11-KODA stock solution
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris-HCl buffer (pH 7.4)
-
Microplate reader
-
-
Protocol:
-
Seed BAECs in 24-well plates and grow to confluence.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of 11-KODA (e.g., up to 250 µM) in serum-free medium for a specified time (e.g., 24 hours).
-
After incubation, add human plasminogen to each well and incubate for 2 hours at 37°C.
-
Transfer the conditioned medium to a new 96-well plate.
-
Add the chromogenic plasmin substrate to each well.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis (change in absorbance per minute), which is proportional to the plasmin activity.
-
PAI-1 Activity Assay (Chromogenic)
-
Materials:
-
Conditioned medium from 11-KODA-treated BAECs
-
Recombinant human t-PA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris-HCl buffer (pH 7.4)
-
Microplate reader
-
-
Protocol:
-
Add plasminogen and the chromogenic plasmin substrate to the mixture.
-
Measure the residual t-PA activity by monitoring the rate of plasmin generation (increase in absorbance at 405 nm).
Urokinase-Catalyzed Plasminogen Activation Assay (Cell-Free)
-
Materials:
-
Human urokinase
-
Human plasminogen
-
11-KODA
-
Chromogenic urokinase substrate (e.g., S-2444) or plasmin substrate (e.g., S-2251)
-
Tris-HCl buffer (pH 8.8)
-
Microplate reader
-
-
Protocol:
-
In a 96-well plate, combine human urokinase, human plasminogen, and 11-KODA at various concentrations in Tris-HCl buffer.
-
Incubate the mixture at 37°C.
-
If using a direct urokinase substrate, add the chromogenic substrate and measure the absorbance at 405 nm to determine urokinase activity.
-
If measuring plasmin generation, add the chromogenic plasmin substrate after a set incubation time and measure the absorbance at 405 nm.
-
Compare the activity in the presence and absence of 11-KODA to determine if it directly affects urokinase-catalyzed plasminogen activation.
-
Purified PAI-1 Inactivation Assay
-
Materials:
-
11-KODA
-
Recombinant human t-PA
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Human plasminogen
-
Tris-HCl buffer (pH 7.4)
-
Microplate reader
-
Protocol:
-
Measure the residual t-PA activity by adding plasminogen and the chromogenic plasmin substrate.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 11-KODA-enhanced fibrinolysis.
Caption: Workflow for Plasmin Activity Assay.
Caption: Hypothesized Signaling Pathways for 11-KODA.
Conclusion and Future Directions
References
An In-depth Technical Guide to the Mechanism of Action of 11-keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-keto-9(E),12(E)-octadecadienoic acid (11-keto-ODA) is an oxidized derivative of linoleic acid that has demonstrated significant biological activity. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its established role in the enhancement of fibrinolysis. Additionally, this document explores potential signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), based on evidence from structurally similar isomers. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound for therapeutic applications.
Core Mechanism of Action: Enhancement of Fibrinolysis
Inactivation of Plasminogen Activator Inhibitor-1 (PAI-1)
Quantitative Data
The following table summarizes the key quantitative finding regarding the effect of this compound on fibrinolysis.
| Parameter | Effect | Concentration | Cell Type | Reference |
| Plasmin Activity | 2-fold increase | 250 µM | Bovine Aortic Endothelial Cells | [1] |
Putative Mechanisms of Action: Insights from Isomers
While the effect of 11-keto-ODA on fibrinolysis is directly supported by experimental evidence, studies on its isomers, such as 9-oxo-ODA and 13-oxo-ODA, suggest other potential mechanisms of action. It is important to note that these mechanisms are inferred and require direct experimental validation for this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Structurally similar keto-octadecadienoic acids have been identified as potent agonists of PPARα and PPARγ, nuclear receptors that are master regulators of lipid metabolism and inflammation[3][4][5][6][7].
-
PPARα Activation: Agonism of PPARα in the liver leads to the upregulation of genes involved in fatty acid oxidation, which can result in a decrease in triglyceride levels[7][8]. Isomers of 11-keto-ODA have demonstrated potent PPARα activation[4][6][7].
-
PPARγ Activation: Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity and has anti-inflammatory effects[5].
Anti-Inflammatory Effects via NF-κB and MAPK Signaling
The anti-inflammatory properties of keto-octadecadienoic acid isomers are linked to the inhibition of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[9][10][11]. Inhibition of these pathways leads to a reduction in the production of inflammatory cytokines.
Signaling Pathways
The following diagrams illustrate the known and putative signaling pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Bovine Aortic Endothelial Cell (BAEC) Fibrinolysis Assay
This protocol is based on the methods described for assessing the fibrinolytic activity of endothelial cells[1][12].
Objective: To determine the effect of 11-keto-ODA on the fibrinolytic activity of cultured endothelial cells.
Materials:
-
Bovine Aortic Endothelial Cells (BAECs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Fibrinogen
-
Thrombin
-
Plasminogen
-
Chromogenic plasmin substrate
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture BAECs to confluence in 96-well plates.
-
Treatment: Wash the confluent cell monolayers and incubate with serum-free medium containing various concentrations of 11-keto-ODA (e.g., 0-250 µM) for a specified period (e.g., 24 hours).
-
Fibrin Overlay: Prepare a fibrinogen solution containing plasminogen. Add thrombin to initiate fibrin polymerization and immediately overlay the cell monolayers.
-
Incubation: Incubate the plates at 37°C and monitor for fibrin clot lysis.
-
Quantification of Plasmin Activity: At designated time points, collect aliquots of the overlay medium. Add a chromogenic plasmin substrate and measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the rate of plasmin generation and express the results as a fold change relative to the vehicle control.
Cell-Free PAI-1 Inactivation Assay
Materials:
-
This compound
-
Recombinant t-PA or u-PA
-
Plasminogen
-
Chromogenic plasmin substrate
-
Assay buffer
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Plasmin Generation: Add plasminogen to the mixture to initiate the conversion to plasmin by the remaining active plasminogen activator.
-
Measurement of Plasmin Activity: Add a chromogenic plasmin substrate and measure the rate of color development using a spectrophotometer.
PPARα/γ Luciferase Reporter Assay
This protocol is a standard method to screen for and quantify the activation of PPARs by a test compound.
Objective: To determine if 11-keto-ODA can activate PPARα and/or PPARγ.
Materials:
-
Host cell line (e.g., HEK293T, COS-7)
-
Expression vector for full-length human or mouse PPARα or PPARγ
-
Reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
This compound
-
Positive control agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.
-
Treatment: After transfection, treat the cells with varying concentrations of 11-keto-ODA, a positive control agonist, or vehicle control for 24 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curve and calculate the EC50 value.
Conclusion and Future Directions
Future research should focus on:
-
Directly quantifying the PPARα and PPARγ activation potential of this compound.
-
Elucidating the specific signaling pathways, including NF-κB and MAPK, that are modulated by this compound.
-
Conducting in vivo studies to validate the therapeutic efficacy of 11-keto-ODA in models of thrombosis, inflammation, and metabolic diseases.
-
Investigating the structure-activity relationship of the keto- and diene functionalities for optimal biological activity.
A thorough understanding of the multifaceted mechanism of action of this compound will be crucial for its successful translation into clinical applications.
References
- 1. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13-Oxo-9E,11E-octadecadienoic acid | PPAR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of an unusually stable fibrinolytic inhibitor produced by bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 11-keto-9(E),12(E)-octadecadienoic Acid on Endothelial Cell Fibrinolytic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) and vascular endothelial cells. The primary focus is on the compound's significant role in enhancing endothelial fibrinolytic activity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathway. The information presented is intended to support further research and drug development efforts targeting the fibrinolytic system.
Introduction
This compound, a keto-derivative of linoleic acid, has been identified as a molecule that enhances the fibrinolytic activity of endothelial cells[1][2]. This guide explores the mechanism of action of 11-Keto-ODA and provides the technical details necessary for its study.
Quantitative Data Summary
The primary reported effect of 11-Keto-ODA on endothelial cells is the enhancement of their fibrinolytic activity. The key quantitative finding is summarized in the table below.
| Parameter | Cell Type | 11-Keto-ODA Concentration | Observed Effect | Reference |
| Plasmin Activity | Bovine Aortic Endothelial Cells (BAECs) | 250 µM | 2-fold increase | [1] |
Mechanism of Action: Inhibition of PAI-1
Signaling Pathway
The following diagram illustrates the mechanism by which 11-Keto-ODA enhances fibrinolysis in endothelial cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in studying the effects of 11-Keto-ODA on endothelial cells.
Bovine Aortic Endothelial Cell (BAEC) Culture
This protocol outlines the steps for isolating and culturing BAECs, the cell type used in the foundational studies of 11-Keto-ODA.
Materials:
-
Bovine aorta
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools
-
Tissue culture flasks and plates
Protocol:
-
Aseptically obtain a fresh bovine aorta.
-
Wash the aorta with sterile PBS containing antibiotics.
-
Open the aorta longitudinally and expose the endothelial surface.
-
Incubate the endothelial surface with a 0.1% collagenase solution in DMEM for 10-15 minutes at 37°C.
-
Gently scrape the endothelial cells from the aortic surface.
-
Collect the cells in DMEM supplemented with 20% FBS to inactivate the collagenase.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10-20% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto gelatin-coated tissue culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells using Trypsin-EDTA when they reach 80-90% confluency.
Treatment of BAECs with 11-Keto-ODA
-
Prepare a stock solution of 11-Keto-ODA in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Grow BAECs to near confluency in multi-well plates.
-
Wash the cells with serum-free medium.
-
Incubate the cells with various concentrations of 11-Keto-ODA (e.g., up to 250 µM) in serum-free medium for a specified period (e.g., 24 hours).
-
Collect the conditioned medium for subsequent assays.
Plasmin Activity Assay (Chromogenic)
This assay measures the activity of plasmin in the conditioned medium of treated endothelial cells.
Materials:
-
Conditioned medium from BAEC cultures
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris buffer (pH 7.4)
-
Microplate reader
Protocol:
-
In a 96-well plate, add a sample of the conditioned medium.
-
Add human plasminogen to each well.
-
Initiate the reaction by adding the chromogenic plasmin substrate.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of change in absorbance is proportional to the plasmin activity.
-
A standard curve using known concentrations of plasmin should be generated to quantify the activity.
PAI-1 Activity Assay (Chromogenic)
Materials:
-
Conditioned medium from BAEC cultures
-
Human urokinase-type plasminogen activator (u-PA) or tissue-type plasminogen activator (t-PA)
-
Chromogenic u-PA or t-PA substrate
-
Tris buffer (pH 8.8)
-
Microplate reader
Protocol:
-
Add the corresponding chromogenic substrate to the wells.
-
Measure the residual plasminogen activator activity by reading the absorbance at 405 nm.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of 11-Keto-ODA on endothelial cell fibrinolytic activity.
References
The Biosynthesis of Keto-Octadecadienoic Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-octadecadienoic acids (KODAs) are a class of oxidized fatty acids derived from polyunsaturated fatty acids, primarily linoleic and α-linolenic acid. These bioactive molecules are implicated in a range of physiological and pathological processes in plants, mammals, and microorganisms, including defense signaling, inflammation, and cellular proliferation. This technical guide provides an in-depth overview of the core biosynthetic pathways of KODAs, detailing the key enzymes, experimental protocols for their study, and a summary of quantitative data. Furthermore, this guide visualizes the intricate enzymatic and signaling pathways to facilitate a deeper understanding of these important lipid mediators.
Introduction
The biosynthesis of keto-octadecadienoic acids is a multi-step process initiated by the oxygenation of C18 polyunsaturated fatty acids. The two primary isomers, 9-keto-octadecadienoic acid (9-Keto-OD) and 13-keto-octadecadienoic acid (13-Keto-OD), are formed through distinct but related enzymatic cascades. The lipoxygenase (LOX) pathway is central to their formation, producing unstable hydroperoxy intermediates that are subsequently converted to keto derivatives. This guide will explore the major enzymatic routes, including the direct action of lipoxygenases, and the sequential activities of allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL).
Core Biosynthetic Pathways
The formation of KODAs is primarily initiated by the action of lipoxygenases (LOXs) on linoleic acid (LA) or α-linolenic acid (ALA). LOXs are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[1]
Lipoxygenase (LOX) Pathway
The initial and rate-limiting step in KODA biosynthesis is the formation of hydroperoxy-octadecadienoic acids (HPODs). Depending on the specific LOX isozyme, oxygen is inserted at either the C-9 or C-13 position of linoleic acid, forming 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), respectively.[2][3] Some LOX enzymes have been shown to directly catalyze the formation of keto-octadecadienoic acids from their corresponding hydroperoxides.[2] For instance, a pure lipoxygenase from pea seeds can produce both 9-Keto-10(E),12(Z)-octadecadienoic acid (9-KODE) and 13-Keto-9(Z),11(E)-octadecadienoic acid (13-KODE) from linoleic acid.[2]
Allene Oxide Synthase (AOS) Pathway
In this pathway, the hydroperoxides (9-HPODE or 13-HPODE) generated by LOX are utilized by allene oxide synthase (AOS), a cytochrome P450 enzyme (CYP74A).[4][5] AOS catalyzes the dehydration of the hydroperoxide to form an unstable allene oxide.[6] This allene oxide can then undergo spontaneous, non-enzymatic hydrolysis to yield α-ketols and γ-ketols.[2][6] For example, the allene oxide derived from 9-HPODE can hydrolyze to form 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9,10-KODA).[7]
Hydroperoxide Lyase (HPL) Pathway
Hydroperoxide lyase (HPL), another cytochrome P450 enzyme (CYP74B/C), cleaves the carbon-carbon bond adjacent to the hydroperoxide group.[8][9] This reaction yields a volatile aldehyde and an ω-oxo-acid. For instance, 13-HPODE is cleaved by 13-HPL to produce the C6-aldehyde, hexenal, and the C12 ω-oxo-acid, 12-oxo-dodec-9-enoic acid.[10] While this pathway is primarily known for generating "green leaf volatiles," the resulting ω-oxo-acids are keto-fatty acid derivatives.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in KODA biosynthesis.
Table 1: Kinetic Parameters of Lipoxygenases
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Pea Seeds (isoenzyme 1) | Linoleic Acid | - | - | [2] |
| Sesame (Sesamum indicum) | Linoleic Acid | 1.01 | 0.054 | [11] |
| Banana Leaf | Linoleic Acid | 150 | 2.4 | [3] |
Note: "-" indicates data not available in the cited source.
Table 2: Substrate Specificity of Allene Oxide Synthase
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Flaxseed | 13(S)-HPOD | 100 | [12] |
| Flaxseed | 9(S)-HPOD | Lower than 13(S)-HPOD | [12] |
| Flaxseed | Oleic acid hydroperoxides | No conversion | [12] |
| Barley (AOS1) | 13(S)-HPOT | 100 | [13] |
| Barley (AOS1) | 13(S)-HPOD | ~20 | [13] |
Table 3: Product Yields from Hydroperoxide Lyase Pathway
| Enzyme Source | Substrate | Product | Yield (%) | Reference |
| Soybean Leaves | 13S-HPOD | Hexanal | 58 | [14] |
| Soybean Chloroplasts | 13S-HPOD | Hexanal | 66-85 | [14] |
| Soybean Seedlings | 13S-HPOD | Hexanal | 36-56 | [14] |
Experimental Protocols
Extraction of Oxylipins from Plant Tissues
This protocol is adapted for the general extraction of oxylipins, including KODAs, from plant material.
-
Tissue Homogenization: Immediately freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction: To the powdered tissue, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent to 1 volume of tissue.
-
Phase Separation: Add a saline solution (e.g., 0.9% KCl) to the mixture to induce phase separation. The lower organic phase will contain the lipids, including oxylipins.
-
Drying and Reconstitution: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for further analysis.
-
Antioxidant Addition: To prevent auto-oxidation during the extraction process, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.
Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes at 234 nm.
-
Substrate Preparation: Prepare a stock solution of sodium linoleate (B1235992) (e.g., 10 mM). This can be done by dissolving linoleic acid in water with a small amount of Tween 20 and neutralizing with NaOH.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0) and the sodium linoleate substrate.
-
Enzyme Addition: Initiate the reaction by adding the enzyme extract.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the LOX activity.
Allene Oxide Synthase (AOS) Activity Assay
This assay measures AOS activity by monitoring the disappearance of the hydroperoxide substrate at 234 nm.
-
Substrate Preparation: Prepare the hydroperoxide substrate (e.g., 9-HPODE or 13-HPODE) from linoleic acid using a purified LOX enzyme.
-
Reaction Mixture: In a cuvette, add the prepared hydroperoxide substrate to a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Enzyme Addition: Start the reaction by adding the AOS-containing enzyme extract.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the hydroperoxide substrate.
Hydroperoxide Lyase (HPL) Activity Assay
Similar to the AOS assay, HPL activity can be determined by monitoring the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.
-
Substrate Preparation: Prepare 9-HPODE or 13-HPODE as described for the AOS assay.
-
Reaction Mixture: Combine the hydroperoxide substrate with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Enzyme Addition: Add the HPL-containing enzyme extract to initiate the reaction.
-
Spectrophotometric Measurement: Record the decrease in absorbance at 234 nm over time.
Quantification of KODAs by HPLC-MS/MS
This method provides sensitive and specific quantification of KODAs.
-
Sample Preparation: Extract oxylipins from the biological matrix as described in section 4.1.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each KODA isomer.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
-
Signaling Pathways and Logical Relationships
Keto-octadecadienoic acids and their precursors are integral components of the complex oxylipin signaling network in plants, which is crucial for responses to wounding and pathogen attack.[4][15] In mammals, these molecules have been implicated in inflammatory processes.
In plants, the octadecanoid pathway, which leads to the synthesis of jasmonic acid, is a well-characterized signaling cascade. KODAs and related ketols are now recognized as important signaling molecules in their own right, participating in plant defense responses.[7] For instance, they can be involved in the regulation of gene expression related to defense against herbivores and pathogens.[7]
In mammalian systems, KODAs have been shown to be present in biological membranes.[1] Their role in signaling is an active area of research, with some studies suggesting they may act as ligands for nuclear receptors, thereby modulating gene expression related to metabolism and inflammation.
Conclusion
The biosynthesis of keto-octadecadienoic acids is a complex and highly regulated process involving a cascade of enzymatic reactions. This guide has provided a detailed overview of the core biosynthetic pathways, standardized experimental protocols for their investigation, and a compilation of available quantitative data. The visualization of these pathways and their logical connections aims to provide researchers with a clear framework for further studies. A deeper understanding of KODA biosynthesis and their signaling functions will be crucial for developing novel therapeutic strategies targeting inflammatory and metabolic diseases, as well as for enhancing disease resistance in plants. Further research is warranted to fully elucidate the specific roles of different KODA isomers and their downstream signaling targets in various biological systems.
References
- 1. Occurrence of 9- and 13-keto-octadecadienoic acid in biological membranes oxygenated by the reticulocyte lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aocs.org [aocs.org]
- 4. The octadecanoid signalling pathway in plants mediates a response to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ketols Emerge as Potent Oxylipin Signals Regulating Diverse Physiological Processes in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Hormone Receptors and Their Ligands: Metabolites in Control of Transcription [mdpi.com]
- 12. Investigation of the allene oxide pathway in the coral Plexaura homomalla: formation of novel ketols and isomers of prostaglandin A2 from 15-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting nuclear receptors with marine natural products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Octadecanoid and hexadecanoid signalling in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Role of 11-keto-9(E),12(E)-octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-keto-9(E),12(E)-octadecadienoic acid (11-KODA) is an oxidized fatty acid that is gaining attention for its potential roles in various cellular pathways. This technical guide provides a comprehensive overview of the current understanding of 11-KODA's biological activities, focusing on its involvement in fibrinolysis, inflammatory signaling, and peroxisome proliferator-activated receptor (PPAR) activation. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the key cellular pathways and experimental workflows to support further research and drug development efforts.
Introduction
Oxidized derivatives of linoleic acid are emerging as a class of bioactive lipids with diverse physiological effects[1]. Among these, this compound (11-KODA), a keto-diene metabolite, has been identified as a modulator of key cellular processes. This guide will delve into the known functions of 11-KODA, with a particular focus on its impact on endothelial cell function and inflammatory responses, and its potential as a signaling molecule through nuclear receptors.
Core Cellular Activities of this compound
Enhancement of Fibrinolytic Activity
Quantitative Data:
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound (KOD) | Bovine Aortic Endothelial Cells | Plasmin Activity Assay | 250 µM | 2-fold increase in plasmin activity | [2] |
| This compound (KOD) | Purified System | PAI-1 Activity Assay | Not specified | Irreversible inactivation of PAI-1 | [2] |
Signaling Pathway:
The mechanism by which 11-KODA enhances fibrinolysis is depicted in the following pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 11-keto-9(E),12(E)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-keto-9(E),12(E)-octadecadienoic acid (KOD) is a fatty acid of interest due to its biological activities, particularly its role in enhancing the fibrinolytic activity of endothelial cells. This technical guide provides a comprehensive overview of the known chemical properties of KOD, including its structure and spectroscopic data. It also details experimental protocols for its isolation from fungal cultures and for the assessment of its biological activity. Furthermore, this guide illustrates the key signaling pathway influenced by KOD.
Chemical Properties
This compound is a C18 fatty acid characterized by a ketone group at the 11th carbon and two trans-configured double bonds at the 9th and 12th positions. Limited information is available in the public domain regarding its specific physicochemical properties. However, based on the analysis of related keto-octadecadienoic acid isomers, the following properties can be predicted.
Structure
The chemical structure of this compound is depicted below:
Chemical Formula: C₁₈H₃₀O₃ Molecular Weight: 294.43 g/mol
Physicochemical Properties
| Property | This compound | 13-oxo-9(Z),11(E)-octadecadienoic acid[1] | 9-oxo-10,12-octadecadienoic acid[2] |
| Molecular Formula | C₁₈H₃₀O₃ | C₁₈H₃₀O₃ | C₁₈H₃₀O₃ |
| Molecular Weight | 294.43 | 294.43 | 294.4 |
| Melting Point (°C) | Data not available | 39.5 - 41.5 | Data not available |
| Boiling Point (°C) | Data not available | 425.5 ± 18.0 (Predicted) | Data not available |
| Density (g/cm³) | Data not available | 0.966 ± 0.06 (Predicted) | Data not available |
| pKa | Data not available | 4.78 ± 0.10 (Predicted) | Data not available |
| Solubility | Data not available | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml | Data not available |
Spectroscopic Data
While the complete spectral data for this compound is not published, the literature indicates that it has been characterized using Magnetic Resonance Spectroscopy, Infrared Spectroscopy, and Ultraviolet Spectrophotometry[3]. For reference, data for related isomers are provided.
-
¹H and ¹³C NMR Spectroscopy: Detailed NMR data for the target compound is not available.
-
Mass Spectrometry (MS): Specific mass spectral data for the target compound is not available.
-
Infrared (IR) Spectroscopy: Specific IR data for the target compound is not available.
-
UV-Vis Spectroscopy: Specific UV-Vis data for the target compound is not available.
Biological Activity and Signaling Pathway
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Isolation and Purification from Trichoderma sp. Culture
This protocol provides a general framework for the isolation of fatty acid metabolites from fungal cultures.
Caption: General workflow for the isolation of KOD.
Methodology:
-
Fungal Culture: Inoculate a suitable liquid medium with the Trichoderma species and incubate under appropriate conditions to allow for the production of secondary metabolites.
-
Filtration: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction: Extract the culture broth with an organic solvent such as ethyl acetate. This will partition the fatty acid metabolites into the organic phase.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatography: Subject the crude extract to column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient to fractionate the components.
-
Purification: Purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: Characterize the purified compound using spectroscopic methods (NMR, MS, IR, and UV) to confirm its identity as this compound.
Endothelial Cell Fibrinolytic Activity Assay
This protocol describes a fibrin plate assay to measure the effect of KOD on the fibrinolytic activity of endothelial cells.
Methodology:
-
Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates.
-
Fibrin Plate Preparation: Prepare fibrin plates by mixing fibrinogen and thrombin in a suitable buffer and allowing the mixture to clot.
-
Treatment: Treat the confluent endothelial cells with varying concentrations of this compound for a specified period.
-
Assay: Overlay the treated endothelial cells onto the fibrin plates.
-
Incubation: Incubate the plates to allow for fibrin degradation.
-
Quantification: Measure the area of the lytic zones on the fibrin plates. An increase in the lytic zone in the presence of KOD indicates enhanced fibrinolytic activity.
Plasminogen Activator Inhibitor-1 (PAI-1) Activity Assay
Methodology:
-
Addition of u-PA: Add a standard amount of urokinase-type plasminogen activator (u-PA) to the mixture.
-
Substrate Addition: Add a chromogenic substrate for u-PA.
Conclusion
References
- 1. 9(Z),11(E)-OCTADECADIENOIC ACID | 54739-30-9 [chemicalbook.com]
- 2. 9-Oxo-10,12-octadecadienoic acid | C18H30O3 | CID 5283011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 11-keto-9(E),12(E)-octadecadienoic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto-9(E),12(E)-octadecadienoic acid (KODA) is a fatty acid that has been identified as a modulator of fibrinolytic activity in endothelial cells. While research on this specific molecule is limited, its chemical isomers, including 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE), 10-oxo-trans-11-octadecenoic acid (KetoC), and 9/13-oxo-octadecadienoic acids (9-oxo-ODA and 13-oxo-ODA), have been more extensively studied. These related compounds have demonstrated a range of biological activities, including anti-inflammatory effects and the activation of peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the current literature on this compound, with a significant focus on the better-characterized activities of its isomers to provide a broader context for its potential therapeutic applications.
Core Biological Activity of this compound
Quantitative Data
| Compound | Biological Activity | Cell Type | Concentration | Effect |
| This compound | Enhancement of Fibrinolytic Activity | Bovine Aortic Endothelial Cells | 250 µM | 2-fold increase in plasmin activity[1] |
Experimental Protocols
Fibrinolytic Activity Assay in Endothelial Cells
A common method to assess fibrinolytic activity in endothelial cells is the fibrin (B1330869) plate assay.
-
Cell Culture: Bovine aortic endothelial cells are cultured to confluence in appropriate media.
-
Fibrin Plate Preparation: A solution of fibrinogen is mixed with thrombin to form a fibrin clot in a petri dish or multi-well plate.
-
Treatment: The cultured endothelial cells are treated with this compound at the desired concentration (e.g., 250 µM) for a specified period.
-
Lysis Zone Measurement: The conditioned media from the treated cells, or the cells themselves, are placed on the fibrin plate. The plates are incubated to allow for plasmin-mediated fibrin degradation. The area of the resulting lysis zone is measured and is proportional to the fibrinolytic activity.
Signaling Pathway
Biological Activities of Isomeric Keto-Octadecadienoic Acids
Due to the limited data on this compound, this section details the more extensively researched biological activities of its isomers. These findings provide valuable insights into the potential broader therapeutic applications of this class of molecules.
Anti-inflammatory Effects of 13-keto-9(Z),11(E)-octadecadienoic Acid (13-KODE)
13-KODE has been shown to possess significant anti-inflammatory properties.
| Compound | Biological Activity | Cell Type | Concentration | Effect |
| 13-KODE | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of LPS-induced NO production |
| 13-KODE | Inhibition of TNF-α expression | LPS-stimulated RAW 264.7 macrophages | Not specified | Suppression of LPS-induced TNF-α expression |
| 13-KODE | Inhibition of IL-1β expression | LPS-stimulated RAW 264.7 macrophages | Not specified | Suppression of LPS-induced IL-1β expression |
Macrophage Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with 13-KODE for a specific duration before stimulation with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Signaling Pathway Analysis: To elucidate the mechanism, the activation of key inflammatory signaling pathways is assessed. This includes measuring the nuclear translocation of NF-κB and the phosphorylation of MAP kinases (e.g., ERK, JNK, p38) via Western blotting.
13-KODE exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response triggered by LPS.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Several isomers of this compound, including 9-oxo-ODA and 13-oxo-ODA, have been identified as potent agonists of PPARα, a nuclear receptor that plays a critical role in lipid metabolism.
| Compound | Biological Activity | Assay | Relative Potency |
| 9-oxo-ODA | PPARα Agonist | Luciferase Reporter Assay | Potent activator |
| 13-oxo-ODA | PPARα Agonist | Luciferase Reporter Assay | More potent than 9-oxo-ODA and Conjugated Linoleic Acid (CLA)[2][3] |
PPARα Luciferase Reporter Assay
-
Cell Line: A suitable cell line (e.g., HEK293T or COS-7) is used for transfection.
-
Plasmids: Cells are co-transfected with three plasmids:
-
An expression vector for a fusion protein of the PPARα ligand-binding domain and the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: Transfected cells are treated with the test compounds (e.g., 9-oxo-ODA, 13-oxo-ODA) at various concentrations.
-
Luciferase Assay: After incubation, cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of PPARα activation.
As PPARα agonists, these keto-octadecadienoic acid isomers bind to and activate PPARα. The activated receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating the expression of genes involved in fatty acid oxidation and lipid metabolism.
Conclusion and Future Directions
This compound is an intriguing fatty acid with demonstrated potential to modulate the fibrinolytic system. However, the current body of research on this specific molecule is nascent. The more extensive studies on its isomers, which have revealed potent anti-inflammatory and PPARα agonistic activities, strongly suggest that this compound may also possess a broader range of biological functions.
Future research should focus on several key areas:
-
Exploration of Other Biological Activities: Screening for anti-inflammatory, PPAR agonistic, and other relevant biological activities is warranted.
-
In Vivo Studies: Preclinical animal models are necessary to evaluate the therapeutic potential of this compound in thrombotic and inflammatory conditions.
-
Synthesis and Bioavailability: Development of efficient synthetic routes and characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for any potential drug development efforts.
References
- 1. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 11-keto-9(E),12(E)-octadecadienoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Keto-octadecadienoic acids are oxidized derivatives of linoleic acid that are gaining significant interest in the scientific community due to their diverse biological activities. These compounds are part of a larger family of oxidized fatty acids, often referred to as oxylipins, which play crucial roles in various physiological and pathological processes.
Biological Significance:
One of the key biological activities of certain keto-octadecadienoic acid isomers is their function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.
For instance, the related isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, has been identified as a potent agonist of PPARα. Activation of PPARα in hepatocytes can lead to an increase in the expression of genes involved in fatty acid β-oxidation, resulting in a decrease in triglyceride accumulation. This suggests a potential therapeutic role for these compounds in the management of metabolic disorders such as dyslipidemia.
Fibrinolytic Activity:
The target molecule, 11-keto-9(E),12(E)-octadecadienoic acid, was first identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells[1]. This finding suggests its potential in the prevention or treatment of thrombotic diseases. The compound was originally isolated from the fungus Trichoderma[1].
Experimental Protocols
The following protocols provide a generalized framework for the synthesis, purification, and characterization of keto-octadecadienoic acids. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Generalized Synthesis of Keto-Octadecadienoic Acids via Oxidation of Conjugated Linoleic Acid
This protocol is based on the general principle of oxidizing a conjugated diene system to a keto-enol system.
Materials:
-
Conjugated linoleic acid (specifically a 9,12-diene precursor)
-
Oxidizing agent (e.g., manganese dioxide, pyridinium (B92312) chlorochromate)
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform)
-
Inert gas (e.g., argon or nitrogen)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolution: Dissolve the conjugated linoleic acid in an anhydrous organic solvent under an inert atmosphere.
-
Oxidation: Add the oxidizing agent to the solution in portions while stirring at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by filtering off the oxidizing agent.
-
Extraction: Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield the desired keto-octadecadienoic acid.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
For higher purity, the product from column chromatography can be further purified by HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the partially purified product in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Detection and Collection: Monitor the elution at a suitable wavelength (e.g., 276 nm for conjugated systems) and collect the fractions corresponding to the desired product.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the pure compound.
Protocol 3: Characterization of Keto-Octadecadienoic Acids
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to the methyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to elucidate the detailed chemical structure, including the position of the keto group and the stereochemistry of the double bonds.
Data Presentation
The following tables summarize typical spectroscopic data for related keto-octadecadienoic acid isomers, which can be used as a reference for the characterization of this compound.
Table 1: Mass Spectrometry Data for Keto-Octadecadienoic Acid Isomers
| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| 9-oxo-10(E),12(Z)-octadecadienoic acid | C₁₈H₃₀O₃ | 293.2117 | 275, 249, 197, 185, 125 |
| 13-oxo-9(Z),11(E)-octadecadienoic acid | C₁₈H₃₀O₃ | 293.2122 | 249, 113, 275 |
Table 2: ¹³C NMR Spectroscopic Data for a Representative Keto-Octadecadienoic Acid Isomer (13-oxo-9Z,11E-octadecadienoic acid)
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 179.5 |
| 2 | 34.1 |
| 3 | 24.7 |
| 4-7 | 29.0-29.3 |
| 8 | 32.5 |
| 9 | 129.0 |
| 10 | 131.0 |
| 11 | 140.0 |
| 12 | 135.0 |
| 13 | 200.8 |
| 14 | 40.2 |
| 15 | 23.9 |
| 16 | 31.5 |
| 17 | 22.5 |
| 18 | 14.0 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. |
Visualizations
The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: PPARα signaling pathway activation by 9-oxo-10(E),12(E)-octadecadienoic acid.
Caption: General experimental workflow for the synthesis and evaluation of keto-octadecadienoic acids.
References
Analytical Methods for 11-keto-9(E),12(E)-octadecadienoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto-9(E),12(E)-octadecadienoic acid is an oxidized fatty acid metabolite of linoleic acid. As a member of the larger class of oxidized linoleic acid metabolites (OXLAMs), it is implicated in a variety of physiological and pathological processes. Accurate and robust analytical methods are essential for elucidating its biological functions and exploring its potential as a biomarker or therapeutic target. This document provides detailed application notes and experimental protocols for the analysis of this compound in biological matrices. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for robust quantification.
I. Analytical Approaches: An Overview
The analysis of keto-octadecadienoic acids in biological samples presents several challenges, including their low endogenous concentrations, potential for isomerization, and the need to separate them from a complex matrix. The two most common and effective analytical techniques are LC-MS/MS and GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the direct analysis of this compound in biological fluids and tissues. It offers high sensitivity and specificity, allowing for the detection and quantification of low-level analytes. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for fatty acid analysis but requires a derivatization step to increase the volatility and thermal stability of the analyte. For keto-fatty acids, a two-step derivatization involving methoximation of the ketone group followed by silylation of the carboxylic acid is highly recommended. This approach prevents tautomerization of the ketone and improves chromatographic peak shape.
II. Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of oxidized fatty acids, including keto-octadecadienoic acids, using LC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Representative LC-MS/MS Quantitative Parameters for Keto-Octadecadienoic Acid Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Representative GC-MS Quantitative Parameters for Derivatized Keto-Octadecadienoic Acid Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 10.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 120% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
III. Experimental Protocols
A. Sample Preparation: Extraction from Biological Matrices
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for isolating this compound from plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., d4-11-keto-octadecadienoic acid)
-
Methanol (LC-MS grade)
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Acetic acid (glacial)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample in a glass tube, add 10 µL of the internal standard solution.
-
Add 1 mL of a solution of 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v)[1].
-
Vortex the mixture for 1 minute.
-
Add 2 mL of hexane, vortex for 3 minutes, and then centrifuge at 2000 x g for 5 minutes at room temperature[1].
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for either LC-MS/MS (e.g., 100 µL of methanol:water, 80:20, v/v) or for derivatization prior to GC-MS analysis.
Experimental workflow for liquid-liquid extraction.
B. LC-MS/MS Analysis Protocol
This protocol provides a starting point for the development of a quantitative LC-MS/MS method. Optimization of chromatographic and mass spectrometric parameters for the specific instrument is recommended.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion (m/z): [M-H]⁻ for this compound (nominal m/z 293.2).
-
Product Ions: To be determined by infusion of a standard and performing a product ion scan. Typical fragmentations for similar compounds involve losses of water and carboxyl groups.
-
Collision Energy: To be optimized for the specific instrument and precursor-product ion transition.
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
C. GC-MS Analysis Protocol with Derivatization
Direct analysis of underivatized keto-fatty acids by GC-MS is challenging due to their low volatility and thermal instability[2]. A two-step derivatization is highly recommended[2].
1. Derivatization Protocol:
Materials:
-
Dried sample extract.
-
Pyridine.
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heating block or oven.
-
GC vials with inserts.
Procedure:
-
Methoximation:
-
To the dried sample extract in a GC vial, add 50 µL of methoxyamine hydrochloride solution.
-
Cap the vial tightly and heat at 60 °C for 60 minutes to convert the ketone group to a methoxime derivative[2].
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA + 1% TMCS to the vial[2].
-
Cap the vial tightly and vortex for 1 minute.
-
Heat at 60 °C for 60 minutes to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester[2].
-
Cool the vial to room temperature before GC-MS analysis.
-
2. GC-MS Instrumental Conditions:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
IV. Signaling Pathway
This compound is formed through the lipoxygenase (LOX) pathway from linoleic acid. This pathway is a major route for the production of a variety of bioactive lipid signaling molecules known as octadecanoids.
Simplified biosynthesis pathway of keto-octadecadienoic acids.
This pathway begins with the oxygenation of linoleic acid by lipoxygenase to form hydroperoxy-octadecadienoic acid (HPODE)[3]. The hydroperoxide is then reduced to a hydroxyl derivative (HODE), which is subsequently oxidized to the corresponding keto-octadecadienoic acid[3]. These keto-fatty acids can then act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs)[1][4].
V. Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the reliable quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific research question, available instrumentation, and desired throughput. Proper sample preparation is critical for accurate results, and the provided protocols offer a robust starting point. The successful application of these methods will facilitate a deeper understanding of the role of this and other oxidized fatty acids in health and disease.
References
- 1. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the HPLC Analysis of 11-keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid. As a member of the oxidized fatty acid family, it is implicated in various physiological processes. Notably, this compound has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting its potential role in cardiovascular health and disease.[1] Accurate and robust analytical methods are therefore essential for its quantification in biological matrices to further elucidate its biological significance and potential as a therapeutic agent.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of fatty acids and their derivatives. This document provides detailed protocols for the extraction and analysis of this compound using both normal-phase and reversed-phase HPLC.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides estimated performance characteristics based on the analysis of structurally similar hydroxyoctadecadienoic acid (HODE) isomers.[2][3] These values should be validated for the specific analyte and matrix of interest.
| Parameter | Normal-Phase HPLC (Estimated) | Reversed-Phase HPLC (Estimated) |
| Linearity Range (µg/mL) | 0.5 - 20.0 | 0.1 - 50.0 |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/g) | 0.060 - 0.090 | ~0.05 |
| Limit of Quantification (LOQ) (µg/g) | 0.20 - 0.32 | ~0.15 |
| Average Recovery (%) | 87 - 90 | 85 - 95 |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Isomer Separation
This method is particularly suitable for the separation of geometric isomers of keto-fatty acids.
1. Sample Preparation (from Biological Tissues/Fluids)
-
Homogenization: Homogenize the tissue sample in methanol (B129727). For liquid samples such as plasma, add methanol in a 1:3 (sample:methanol) ratio.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a Sep-Pak C18 cartridge with methanol followed by deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the fatty acids with hexane (B92381).[4]
-
-
Drying: Evaporate the hexane eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.[4]
2. HPLC Conditions
| Parameter | Condition |
| Column | Silica Column (e.g., Absolute SiO₂, 250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Isocratic elution with n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 268-275 nm (for the α,β-unsaturated ketone chromophore)[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Protocol 2: Reversed-Phase HPLC for General Quantification
This method is suitable for routine quantification of this compound.
1. Sample Preparation
Follow the same sample preparation protocol as described for Normal-Phase HPLC.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient Profile: Start with a suitable ratio of A and B, increasing the percentage of A over time to elute the analyte. A typical starting point could be 60% A, increasing to 95% A over 20 minutes. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 268-275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for extraction and HPLC analysis.
Caption: Proposed signaling pathway of the analyte.
References
- 1. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Simultaneous Measurement of Four Hydroxyoctadecadienoic Acid Isomers in Meat Products by Normal-phase High Performance Liquid Chromatography [spkx.net.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy of 11-keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto-9(E),12(E)-octadecadienoic acid is an oxidized fatty acid, an oxylipin, derived from linoleic acid. Oxylipins are a diverse family of signaling molecules involved in a multitude of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. The specific isomer this compound has been identified as a novel fatty acid that can enhance the fibrinolytic activity of endothelial cells, suggesting its potential as a therapeutic agent.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound and related compounds.
Data Presentation: NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Keto- and Conjugated Octadecadienoic Acid Moieties in CDCl₃
| Functional Group | 9-oxo-(10E,12E)-octadecadienoic acid | 13-keto-9(Z),11(E)-octadecadienoic acid | Methyl 9(Z),11(E)-octadecadienoate |
| Olefinic Protons | 6.1 - 7.5 (m) | 5.8 - 7.4 (m) | 5.32 (m, H-9), 5.97 (t, H-10), 6.34 (t, H-11), 5.69 (m, H-12)[2] |
| α-Methylene to C=O | 2.5 (t) | 2.5 (t) | - |
| α-Methylene to COOH | 2.35 (t) | 2.35 (t) | 2.28 (t) |
| Allylic Protons | 2.2 - 2.3 (m) | 2.2 - 2.3 (m) | 2.18 (m, cis), 2.13 (m, trans)[2] |
| Methylene Chain | 1.2 - 1.7 (m) | 1.2 - 1.7 (m) | 1.2 - 1.4 (m) |
| Terminal Methyl | 0.88 (t) | 0.88 (t) | 0.88 (t) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. "m" denotes multiplet, "t" denotes triplet.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Keto- and Conjugated Octadecadienoic Acid Moieties in CDCl₃
| Carbon Atom | 9-oxo-(10E,12E)-octadecadienoic acid (Predicted) | 13-keto-9(Z),11(E)-octadecadienoic acid | Methyl 9(Z),11(E)-octadecadienoate |
| C=O (Keto) | ~200 | ~200 | - |
| COOH | ~180 | ~180 | ~174 |
| Olefinic Carbons | 125 - 150 | 125 - 150 | ~125, ~130, ~132, ~135 |
| α-Carbon to C=O | ~40 | ~40 | - |
| α-Carbon to COOH | ~34 | ~34 | ~34 |
| Allylic Carbons | ~32 | ~32 | ~32 |
| Methylene Chain | 22 - 30 | 22 - 30 | 22 - 30 |
| Terminal Methyl | ~14 | ~14 | ~14 |
Note: Predicted values are based on known chemical shift increments for similar functional groups.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%). Purification can be achieved by High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for lipid analysis. For compounds with limited solubility or to resolve overlapping signals, other solvents such as deuterated methanol (B129727) (CD₃OD) or a mixture of CDCl₃ and CD₃OD can be used.
-
Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard with a singlet resonance in a clean region of the spectrum (e.g., tetramethylsilane (B1202638) (TMS) or maleic acid) should be added.
-
Degassing: For sensitive samples prone to oxidation, it is advisable to degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes before sealing the NMR tube.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer relaxation delay of 5 times the longest T₁ is recommended).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Protocol 3: ¹³C NMR Data Acquisition
-
Experiment: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Parameters:
-
Pulse Sequence: A standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Protocol 4: 2D NMR for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Potential Metabolic Pathway
The biosynthesis of keto-octadecadienoic acids often involves the oxidation of polyunsaturated fatty acids like linoleic acid. The following diagram illustrates a plausible metabolic pathway.
Caption: Plausible metabolic pathway for the formation of 11-keto-octadecadienoic acid.
Signaling Context
Keto-fatty acids can act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Caption: Potential signaling pathway involving PPARα activation by a keto-fatty acid.[3]
References
- 1. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 11-keto-9(E),12(E)-octadecadienoic acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized metabolite of linoleic acid, belonging to the broad class of signaling molecules known as oxylipins.[1] These molecules are implicated in a variety of physiological and pathological processes. Notably, emerging research has identified 11-Keto-ODA as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting a potential role in cardiovascular health and disease.[2][3] The accurate and precise quantification of 11-Keto-ODA in biological matrices such as plasma, serum, and cell culture media is therefore critical for elucidating its biological function, understanding its mechanism of action, and exploring its potential as a biomarker or therapeutic target.
This document provides detailed protocols for the quantification of 11-Keto-ODA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for its sensitivity and specificity. Protocols for both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are described for sample preparation, along with an alternative gas chromatography-mass spectrometry (GC-MS) method.
Biological Significance and Signaling Pathway
Experimental Protocols
The following protocols are designed for the analysis of 11-Keto-ODA in plasma or serum. LC-MS/MS is the recommended methodology for its high sensitivity and specificity, which avoids the need for chemical derivatization.
Overall Workflow
The quantification process involves sample collection and preparation, extraction of the analyte, analysis by mass spectrometry, and subsequent data processing.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a robust method for cleaning up complex biological samples and concentrating the analyte of interest.[4] Mixed-mode or reversed-phase SPE cartridges are commonly used for oxylipin analysis.[5]
Materials and Reagents:
-
11-Keto-ODA analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., 13-HODE-d4
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and hexane
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 200 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[6] Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry out.[5]
-
Sample Loading: Dilute the supernatant from step 3 with 4 mL of water containing 0.1% formic acid. Load the entire volume onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 15% methanol in water to remove less polar interferences.
-
Elution: Elute the 11-Keto-ODA and internal standard from the cartridge with 1 mL of acetonitrile or ethyl acetate (B1210297) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating compounds based on their relative solubilities in two different immiscible liquids.[7]
Materials and Reagents:
-
Same as SPE protocol, with the addition of LC-MS grade ethyl acetate or a hexane/isopropanol mixture.
Procedure:
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 200 µL of plasma in a glass tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Acidification & Protein Precipitation: Add 600 µL of ice-cold methanol to precipitate proteins. Add 1 mL of acidified water (pH 3.5, adjusted with formic acid) to the sample.
-
Extraction: Add 2 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.[8]
-
Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.
-
Re-extraction (Optional): For maximum recovery, repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic fractions.
-
Evaporation and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an LC vial.
LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Proposed LC-MS/MS Method Parameters:
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | Start at 30% B, increase to 98% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI, Negative |
| Capillary Voltage | ~3.0 kV |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~400°C |
Proposed MRM Transitions:
Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The following transitions are proposed for 11-Keto-ODA and a common internal standard. Note: These transitions must be empirically optimized on the specific instrument used.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| 11-Keto-ODA | m/z 293.2 | m/z 157.1 (cleavage adjacent to keto) | To be optimized |
| m/z 183.1 (cleavage on other side) | To be optimized | ||
| 13-HODE-d4 (IS) | m/z 299.2 | m/z 175.1 | To be optimized |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve and using an internal standard to correct for extraction efficiency and matrix effects.
A calibration curve is prepared using the 11-Keto-ODA analytical standard in a surrogate matrix (e.g., charcoal-stripped plasma) over a physiologically relevant concentration range. The concentration of 11-Keto-ODA in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described LC-MS/MS method, based on typical results for oxylipin assays.[9][10]
| Performance Metric | Expected Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 80% |
Alternative Method: GC-MS Analysis
For laboratories equipped with GC-MS, quantification is possible but requires a derivatization step to increase the volatility and thermal stability of 11-Keto-ODA.[8]
Brief Protocol:
-
Extraction: Perform LLE or SPE as described above and evaporate the sample to complete dryness.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 60°C for 30 minutes to derivatize the keto group.
-
Silylation: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
-
Analysis: Analyze the derivatized sample by GC-MS, typically in selected ion monitoring (SIM) mode for quantification.
This two-step derivatization is crucial to prevent tautomerism of the keto group and ensure robust chromatographic performance.[8]
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. organomation.com [organomation.com]
- 7. Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-keto-9(E),12(E)-octadecadienoic acid (11-KODA) is an oxidized derivative of linoleic acid that has garnered scientific interest for its biological activities, particularly its role in modulating fibrinolysis. This document provides detailed experimental protocols for the synthesis, purification, and characterization of 11-KODA, as well as methodologies for investigating its effects on key signaling pathways. The information presented herein is intended to guide researchers in the fields of biochemistry, pharmacology, and drug development in their exploration of the therapeutic potential of this and related oxidized fatty acids.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and expected spectroscopic data for this compound. This information is crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₃ |
| Molecular Weight | 294.43 g/mol |
| Appearance | Expected to be a colorless or pale yellow oil |
| Solubility | Soluble in ethanol, methanol, DMSO, DMF |
| UV λmax | ~276 nm |
| ¹H NMR (Expected) | Signals corresponding to olefinic, allylic, aliphatic, and carboxylic acid protons. Specific shifts for the conjugated system are critical for structural confirmation. |
| ¹³C NMR (Expected) | Resonances for carbonyl, olefinic, and aliphatic carbons. |
| Mass Spectrometry (Expected ESI-MS) | [M-H]⁻ at m/z 293.21 |
Biological Activity Data
This table presents a summary of the reported biological activities of this compound and related keto-octadecadienoic acids.
| Compound | Biological Activity | Target Pathway/Molecule | Reference Concentration |
| This compound (KOD) | Enhances fibrinolytic activity of endothelial cells by irreversibly inactivating Plasminogen Activator Inhibitor-1 (PAI-1).[1] | Fibrinolytic System (PAI-1) | 250 µM[1] |
| 9-oxo-10(E),12(E)-octadecadienoic acid | Potent PPARα agonist, leading to decreased triglyceride accumulation in hepatocytes.[2][3] Induces apoptosis in human ovarian cancer cells via the mitochondrial pathway.[4][5] | Peroxisome Proliferator-Activated Receptor α (PPARα) | 10-20 µM[2] |
| 13-oxo-9Z,11E-octadecadienoic acid | Potent PPARα agonist.[6][7] | Peroxisome Proliferator-Activated Receptor α (PPARα) | Not specified |
| 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | Activates the Antioxidant Response Element (ARE).[1] | NRF2 Signaling Pathway | 10 µM[1] |
Experimental Protocols
I. Synthesis of this compound
Principle: The synthesis involves the oxidation of a conjugated linoleic acid isomer. The following is a proposed two-step process starting from 9(Z),12(Z)-octadecadienoic acid (linoleic acid).
Step 1: Isomerization of Linoleic Acid to 9(E),12(E)-octadecadienoic acid
-
Materials: 9(Z),12(Z)-octadecadienoic acid, potassium hydroxide (B78521) (KOH), 1-butanol.
-
Procedure:
-
Dissolve 9(Z),12(Z)-octadecadienoic acid in 1-butanol.
-
Add a solution of KOH in 1-butanol.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of the conjugated diene system.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of conjugated linoleic acid isomers using silica (B1680970) gel chromatography or preparative HPLC to isolate the 9(E),12(E) isomer.
-
Step 2: Oxidation to this compound
-
Materials: 9(E),12(E)-octadecadienoic acid, oxidizing agent (e.g., chromium trioxide, pyridinium (B92312) chlorochromate (PCC), or a biocatalytic approach using a suitable lipoxygenase followed by enzymatic or chemical conversion of the hydroperoxide).
-
Procedure (using a chemical oxidant as an example):
-
Dissolve the purified 9(E),12(E)-octadecadienoic acid in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., PCC) to the solution with stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction and work up the mixture according to the specific oxidant used.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to obtain the desired this compound.
-
II. Purification and Characterization
A. High-Performance Liquid Chromatography (HPLC) Purification
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is commonly used for the separation of fatty acids.
-
Detection: UV detector set at the λmax of the conjugated system (approximately 276 nm).
-
Procedure:
-
Dissolve the crude product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the peak of interest.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
B. Structural Characterization
-
Mass Spectrometry (MS):
-
Utilize electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected functional groups and the stereochemistry of the double bonds.
-
III. Biological Activity Assays
-
Procedure:
-
Add plasminogen to the wells. The remaining active uPA will convert plasminogen to plasmin.
-
Add the chromogenic plasmin substrate. The plasmin will cleave the substrate, releasing a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
B. NRF2 Activation Assay (Hypothetical for 11-KODA)
Objective: To investigate if 11-KODA can activate the NRF2 signaling pathway.
-
Materials: A suitable cell line (e.g., HepG2 or ARE-luciferase reporter cell line), 11-KODA, cell lysis buffer, antibodies against NRF2 and a nuclear marker (e.g., Lamin B1) for Western blotting, or a luciferase assay system.
-
Procedure (Nuclear Translocation by Western Blot):
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of 11-KODA for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting using primary antibodies against NRF2 and the nuclear marker.
-
An increase in the NRF2 signal in the nuclear fraction relative to the control would indicate NRF2 activation.
-
C. PPARα Activation Assay (Hypothetical for 11-KODA)
Objective: To determine if 11-KODA can act as a PPARα agonist.[8]
-
Materials: A suitable cell line (e.g., HEK293T or HepG2), a PPARα expression vector, a PPRE (PPAR response element)-luciferase reporter vector, a transfection reagent, 11-KODA, and a luciferase assay system.[8]
-
Procedure (Reporter Gene Assay):
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector.
-
After transfection, treat the cells with different concentrations of 11-KODA or a known PPARα agonist (positive control) for 24-48 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
An increase in luciferase activity in the presence of 11-KODA would indicate PPARα activation.
-
Signaling Pathways and Experimental Workflows
Proposed Synthesis and Purification Workflow for 11-KODA
References
- 1. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid - Wikipedia [en.wikipedia.org]
- 6. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fibrinolytic Assay of 11-keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the fibrinolytic activity of 11-keto-9(E),12(E)-octadecadienoic acid. The included methodologies are designed to be reproducible and robust for research and drug development purposes.
Data Presentation
The fibrinolytic potential of this compound can be quantified by its effect on plasmin activity. The following table summarizes the reported activity of KOD in a cell-based assay.
| Compound | Concentration (µM) | Effect on Plasmin Activity | Reference |
| This compound | 250 | 2-fold increase | [1] |
Experimental Protocols
This section outlines a detailed protocol for a fibrin (B1330869) plate assay to determine the fibrinolytic activity of this compound. This method directly measures the degradation of a fibrin clot, providing a clear and quantifiable readout of fibrinolysis.
Protocol 1: Fibrin Plate Assay
Objective: To determine the fibrinolytic activity of this compound by measuring the area of lysis on a fibrin plate.
Materials:
-
This compound (KOD)
-
Ethanol (B145695) or DMSO (for stock solution preparation)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Fibrinogen (from bovine or human plasma)
-
Thrombin (from bovine plasma)
-
Plasminogen (human)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Petri dishes (90 mm)
-
Urokinase (as a positive control)
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Calipers or a ruler for measuring lysis zones
Procedure:
-
Preparation of KOD Stock Solution:
-
Dissolve this compound in ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
For cell-based assays, it is recommended to prepare a complex of KOD with fatty acid-free BSA to enhance solubility and bioavailability. This is typically done by slowly adding the KOD stock solution to a pre-warmed BSA solution in PBS with gentle vortexing.
-
-
Preparation of Fibrin Plates:
-
Prepare a 1% (w/v) agarose solution in PBS and heat to dissolve. Cool to 45-50°C in a water bath.
-
Prepare a fibrinogen solution (e.g., 2 mg/mL in PBS) and a plasminogen solution (e.g., 10 µg/mL in PBS).
-
In a sterile tube, mix the fibrinogen and plasminogen solutions.
-
Add the agarose solution to the fibrinogen-plasminogen mixture.
-
Add thrombin solution (e.g., 10 NIH units/mL in PBS) to the mixture and immediately pour into petri dishes (e.g., 10 mL per 90 mm dish).
-
Allow the plates to solidify at room temperature on a level surface.
-
-
Application of Samples:
-
Create small wells (2-3 mm in diameter) in the solidified fibrin-agarose gel.
-
Prepare serial dilutions of the KOD stock solution in PBS or an appropriate buffer.
-
Prepare a positive control using a known concentration of urokinase (e.g., 10 IU/mL).
-
Prepare a negative control using the vehicle (e.g., PBS with the same concentration of ethanol/DMSO and BSA as in the KOD samples).
-
Carefully apply a fixed volume (e.g., 10 µL) of each KOD dilution, the positive control, and the negative control into the wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours in a humidified incubator.
-
After incubation, measure the diameter of the clear zones of lysis around each well.
-
The area of lysis can be calculated using the formula: Area = π * (diameter/2)².
-
-
Data Analysis:
-
Subtract the area of the well from the total lytic area.
-
Plot the area of lysis against the concentration of KOD to generate a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fibrin plate assay.
Signaling Pathway
Caption: Signaling pathway of fibrinolysis and the inhibitory action of KOD.
References
Application Notes and Protocols for the Extraction of Keto Fatty Acids from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto fatty acids, a class of oxylipins, are lipid molecules characterized by the presence of a ketone group on the fatty acid chain. These compounds are found in a variety of natural sources, including plants, marine organisms, and microorganisms. Keto fatty acids and other oxidized fatty acids are gaining interest in the scientific community due to their diverse biological activities and potential as signaling molecules in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the extraction, purification, and analysis of keto fatty acids from natural sources, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data on the content of specific keto fatty acids found in various natural sources.
Table 1: Keto Fatty Acid Content in Plant Seeds
| Keto Fatty Acid | Plant Source | Plant Part | Percentage of Total Fatty Acids | Analytical Method | Reference |
| Licanic acid (4-keto-cis-9,trans-11,trans-13-octadecatrienoic acid) | Licania rigida (Oiticica) | Seed Oil | 58% - 80% | FTIR, Paper Chromatography, GC | [2] |
| Catalpic acid (trans-9,trans-11,cis-13-octadecatrienoic acid) | Catalpa bignonioides | Seed Oil | Not specified | Not specified | |
| α-Eleostearic acid (an isomer of licanic acid) | Centranthus and Jacaranda species | Seed Oils | High concentration | Spectrophotometry | [3] |
Table 2: Recovery and Quantification Limits for Analytical Methods
| Analytical Method | Analyte | Matrix | Recovery Rate | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UFLC-MS | Branched-chain keto acids | Mouse Tissue | Not specified | 5 nM (0.02 nmol/g) | 15 nM (0.06 nmol/g) | |
| LC-MS | Fatty Acyls | Plasma and Oils | High | 5-100 nM | Not specified | |
| GC-MS with Derivatization | Short-Chain Fatty Acids | Biological Samples | 94.89–109.32% | Not specified | Not specified | |
| SPE-GC-FAME | Free Fatty Acids | Lipid-rich seeds | 99.2% | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Lipid Extraction from Plant Material (e.g., Seeds)
This protocol describes a general method for extracting total lipids from plant seeds, which can then be further processed to isolate keto fatty acids.
Materials:
-
Plant seeds (e.g., Licania rigida)
-
Hexane (B92381) or Petroleum ether
-
Methanol
-
0.01% Butylated hydroxytoluene (BHT)
-
1 M Potassium chloride (KCl)
-
Homogenizer (e.g., Dounce-type)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glass tubes with Teflon-lined screw caps
Procedure:
-
Sample Preparation: Weigh a known amount of seeds. For consistent dry weight, lyophilize the seeds before weighing.[4]
-
Enzyme Inactivation: To inactivate lipases, which can degrade lipids, drop the seeds into hot isopropanol (75°C) containing 0.01% BHT and heat for 15 minutes.[4] Let the sample cool.
-
Homogenization: Transfer the seeds and isopropanol to a homogenizer and homogenize thoroughly.
-
Solvent Extraction:
-
Transfer the homogenate to a glass tube.
-
Rinse the homogenizer with a 2:1 (v/v) mixture of chloroform:methanol and add the rinse to the tube.
-
Add water to create a single-phase solvent system and shake well.[4]
-
Add additional chloroform and water to induce phase separation. Shake well and centrifuge to separate the layers.[4]
-
-
Lipid Recovery:
-
The lower chloroform layer contains the lipids. Carefully transfer this layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with chloroform two more times, pooling the chloroform layers.[4]
-
-
Washing:
-
Add a small volume of 1 M KCl to the pooled chloroform extract, shake, and centrifuge. Discard the upper aqueous layer.
-
Wash the chloroform layer with water to remove any remaining non-lipid contaminants.[4]
-
-
Drying and Storage: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator. The resulting lipid extract can be stored under nitrogen at -20°C.
Protocol 2: Extraction of Total Fatty Acids from Microbial Cultures
This protocol is suitable for extracting total fatty acids (both free and bound) from bacterial cultures.
Materials:
-
Bacterial cell culture
-
Chloroform
-
Methanol
-
Anhydrous 1.25 M HCl in methanol
-
Hexane
-
Deionized water
-
Sodium bicarbonate
-
Centrifuge
-
Heat block or water bath
-
Vortex mixer
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Lipid Extraction (Bligh & Dyer method):
-
Resuspend the cell pellet in a one-phase mixture of chloroform:methanol:water.
-
After a period of extraction, add additional chloroform and water to break the mixture into two phases.
-
Centrifuge to separate the phases. The lower chloroform layer contains the lipids.
-
-
Drying: Transfer the chloroform layer to a clean tube and evaporate the solvent to dryness under a stream of nitrogen.
-
Acid-Catalyzed Methylation:
-
To the dried lipid extract, add anhydrous 1.25 M HCl in methanol.
-
Cap the tube tightly and heat at 50°C overnight or 75-80°C for 1 hour.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Cool the tube to room temperature.
-
Add deionized water and hexane, then vortex thoroughly.
-
Centrifuge to separate the layers. The upper hexane layer contains the FAMEs.
-
-
Analysis: The hexane layer containing the FAMEs is now ready for analysis by Gas Chromatography (GC).
Protocol 3: Solid-Phase Extraction (SPE) for Isolation of Free Fatty Acids
This protocol is designed to separate free fatty acids (including keto fatty acids) from neutral lipids like triacylglycerols in a lipid extract.
Materials:
-
Lipid extract (from Protocol 1 or 2)
-
SPE cartridge (e.g., aminopropyl-bonded silica)
-
Hexane
-
Diethyl ether
-
2% Acetic acid in diethyl ether
-
Nitrogen stream evaporator
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by washing with hexane.
-
Sample Loading: Dissolve the lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Wash the cartridge with several volumes of hexane followed by a mixture of hexane and diethyl ether to elute the neutral lipids (e.g., triacylglycerols).
-
Elution of Free Fatty Acids: Elute the free fatty acids from the cartridge using diethyl ether containing 2% acetic acid.
-
Drying: Collect the eluate and evaporate the solvent under a stream of nitrogen. The resulting residue contains the purified free fatty acids.
Protocol 4: Derivatization of Keto Fatty Acids for GC-MS Analysis
Due to their low volatility and thermal instability, keto fatty acids require derivatization before analysis by GC-MS. A two-step methoximation and silylation procedure is recommended.[1]
Materials:
-
Dried keto fatty acid sample
-
Pyridine
-
Methoxyamine hydrochloride solution (in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC vials
-
Heat block
Procedure:
-
Methoximation:
-
Add methoxyamine hydrochloride solution to the dried sample in a GC vial.
-
Cap the vial and heat at 60°C for 30 minutes to convert the ketone group to a methoxime derivative.[1]
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add BSTFA with 1% TMCS (or MSTFA) to the vial containing the methoximated sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[1]
-
Cool the vial to room temperature before GC-MS analysis.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the extraction and analysis of keto fatty acids.
References
Application of 11-keto-9(E),12(E)-octadecadienoic Acid in Thrombosis Research: A Profibrinolytic Agent
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
11-keto-9(E),12(E)-octadecadienoic acid (Keto-ODA) is a novel fatty acid that has demonstrated significant potential in the field of thrombosis research. Its primary mechanism of action lies in its ability to enhance the body's natural process of dissolving blood clots, known as fibrinolysis. This makes Keto-ODA a promising candidate for the development of new therapeutic agents aimed at preventing and treating thrombotic diseases such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.
Mechanism of Action: A Focus on Fibrinolysis
Current Research and Future Directions
There is currently a notable absence of published research investigating the effects of 11-Keto-ODA on platelet aggregation and its efficacy in in vivo models of thrombosis. These represent critical areas for future investigation to fully elucidate the antithrombotic potential of this compound. Further research is warranted to explore its impact on platelet function, coagulation factors, and its overall in vivo antithrombotic and potential bleeding side effects.
Quantitative Data Summary
| Compound | Target | Effect | Concentration | Cell Type/System | Reference |
| This compound (KOD) | PAI-1 | 2-fold increase in plasmin activity | 250 µM | Bovine Aortic Endothelial Cells | [1] |
Experimental Protocols
Protocol 1: In Vitro PAI-1 Inactivation Assay
Materials:
-
Urokinase-type plasminogen activator (u-PA)
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
This compound (Keto-ODA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 11-Keto-ODA in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Add plasminogen to each well and incubate for 15 minutes at 37°C. The uninhibited u-PA will convert plasminogen to plasmin.
-
Add the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a microplate reader at kinetic mode for 30 minutes.
Protocol 2: Suggested In Vivo Model - Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This protocol describes a widely used model to evaluate the in vivo antithrombotic effects of a compound. While not yet reported for 11-Keto-ODA, this model is suitable for assessing its potential.[2][3][4][5][6]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (Keto-ODA)
-
Vehicle control (e.g., saline with a small percentage of a suitable solvent)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% w/v)
-
Filter paper discs (1-2 mm diameter)
-
Surgical microscope
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Administer 11-Keto-ODA or vehicle control to the mice via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the induction of thrombosis.
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a small filter paper disc with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce vascular injury and thrombus formation.[4]
-
Remove the filter paper and continuously monitor the blood flow in the artery.
-
The primary endpoint is the time to occlusion, defined as the time from the application of FeCl₃ until the blood flow ceases completely.
-
A significant prolongation of the time to occlusion in the 11-Keto-ODA treated group compared to the vehicle group would indicate an in vivo antithrombotic effect.
Visualizations
Caption: Mechanism of 11-Keto-ODA in enhancing fibrinolysis.
Caption: Workflow for the ferric chloride-induced thrombosis model.
References
- 1. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-keto-9(E),12(E)-octadecadienoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 11-keto-9(E),12(E)-octadecadienoic acid.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves the stereoselective formation of a conjugated (E,E)-diene, followed by a selective allylic oxidation.
I. Synthesis of (E,E)-conjugated diene precursor
A common strategy to achieve the desired (E,E)-diene stereochemistry is through methods like the Wittig-Horner reaction or palladium-catalyzed cross-coupling reactions.
-
Q1: My Wittig-Horner reaction to form the (E,E)-diene is resulting in a mixture of geometric isomers (E,E and E,Z). How can I improve the stereoselectivity?
A1: Achieving high (E,E) selectivity in Wittig-Horner reactions is a common challenge. Several factors can be optimized:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) often favor the formation of the E-isomer.
-
Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance stereoselectivity.
-
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) are generally preferred.
-
Aldehyde Purity: Ensure the aldehyde starting material is free of acidic impurities, which can affect the ylide formation and subsequent reaction.
-
-
Q2: I am observing low yields in my palladium-catalyzed cross-coupling reaction to form the diene. What are the potential causes?
A2: Low yields in palladium-catalyzed cross-couplings can stem from several issues:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The ligand used with the palladium catalyst plays a crucial role. For Suzuki or Stille couplings, phosphine-based ligands are common. Experiment with different ligands to find the optimal one for your specific substrates.
-
Substrate Quality: The purity of your starting materials (e.g., vinyl boronic acid and vinyl halide) is important. Impurities can interfere with the catalytic cycle.
-
II. Allylic Oxidation to the Keto-diene
The introduction of the ketone at the C-11 position can be achieved through allylic oxidation of the conjugated diene precursor.
-
Q3: The allylic oxidation of my conjugated diene is not selective and is leading to a mixture of oxidized products, including epoxides. How can I improve the selectivity for the desired ketone?
A3: Selective allylic oxidation of a diene requires careful choice of the oxidizing agent and reaction conditions.
-
Oxidizing Agent: Selenium dioxide (SeO2) is a classic reagent for allylic oxidation and can be effective. However, controlling its reactivity is key. Other reagents like chromium-based oxidants (e.g., PCC, PDC) can also be used, but may be less selective. More modern methods using catalysts like palladium with a suitable terminal oxidant (e.g., t-butyl hydroperoxide) can offer higher selectivity.
-
Reaction Conditions: Temperature and reaction time are critical parameters to control to avoid over-oxidation or side reactions. Start with milder conditions and shorter reaction times and monitor the reaction progress closely by techniques like TLC or GC-MS.
-
-
Q4: My starting diene is being consumed, but I am not observing the formation of the desired 11-keto product. What could be happening?
A4: This could be due to several factors:
-
Double Bond Isomerization: Under certain conditions (e.g., acidic or basic), the conjugated diene system can isomerize, leading to a mixture of products that are not the desired starting material for the oxidation.
-
Decomposition: The desired keto-diene product might be unstable under the reaction or work-up conditions. Ensure the work-up is performed under neutral or mildly acidic conditions and at low temperatures.
-
Incorrect Product Identification: The product may have been formed but is not being correctly identified. Confirm the presence of the product using multiple analytical techniques (e.g., NMR, MS, IR). The formation of an α,β-unsaturated ketone will have a characteristic IR stretch and UV absorbance.
-
III. Purification
-
Q5: I am having difficulty separating the desired this compound from other geometric isomers and side products. What purification techniques are most effective?
A5: The separation of geometric isomers of fatty acids can be challenging.
-
Chromatography: High-performance liquid chromatography (HPLC), particularly with a silver-impregnated silica (B1680970) gel column (argentation chromatography), is a powerful technique for separating isomers based on the number and geometry of their double bonds.[1] Reversed-phase HPLC can also be effective.
-
Crystallization: Low-temperature crystallization can sometimes be used to selectively crystallize the desired isomer from a mixture.
-
Derivatization: Converting the carboxylic acid to its methyl ester can improve its volatility and separation by gas chromatography (GC), which is an excellent analytical tool to assess purity.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Stereoselective Diene Synthesis
| Method | Catalyst/Reagent | Base | Solvent | Typical Temperature (°C) | Reported (E,E) Selectivity |
| Wittig-Horner | Phosphonate (B1237965) Ylide | NaH, n-BuLi, NaHMDS | THF, DME | -78 to 25 | Moderate to High |
| Suzuki Coupling | Pd(PPh3)4, PdCl2(dppf) | Na2CO3, K3PO4 | Toluene, Dioxane | 80 to 110 | High |
| Stille Coupling | Pd(PPh3)4 | - | THF, DMF | 60 to 100 | High |
Table 2: Common Allylic Oxidizing Agents and Their Characteristics
| Oxidizing Agent | Typical Conditions | Advantages | Potential Challenges |
| SeO2 | Dioxane, t-BuOH, heat | Readily available | Toxicity, formation of selenium byproducts |
| CrO3-based (PCC, PDC) | CH2Cl2 | Good for primary/secondary alcohols | Stoichiometric, chromium waste |
| Pd(OAc)2 / t-BuOOH | Acetic Acid | Catalytic, milder conditions | Can be expensive, ligand optimization may be needed |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (E,E)-Diene via Wittig-Horner Reaction
-
Preparation of the Ylide: To a solution of the appropriate phosphonate ester in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-butyllithium (n-BuLi) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Reaction with Aldehyde: Add a solution of the aldehyde precursor in anhydrous THF to the ylide solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Allylic Oxidation using Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the (E,E)-diene precursor in a mixture of dioxane and water.
-
Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO2) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any selenium byproducts.
-
Extraction and Purification: Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis challenges.
References
Technical Support Center: Synthesis of 11-keto-9(E),12(E)-octadecadienoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11-keto-9(E),12(E)-octadecadienoic acid. Our aim is to help you improve yield and purity by addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during the synthesis of this compound, focusing on practical solutions to improve reaction outcomes.
Q1: My overall yield of this compound is consistently low. What are the likely causes?
Low yields can stem from several factors, including incomplete conversion of the starting material, formation of side products, and degradation of the target molecule. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. For instance, in related syntheses of conjugated linoleic acid (CLA) isomers, variations in these parameters can significantly impact the yield of the desired isomer.[1]
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. An insufficient amount may lead to incomplete reaction, while an excess can cause over-oxidation or degradation of the conjugated diene system.
-
Isomerization: The formation of positional and geometric isomers is a common challenge that complicates purification and reduces the yield of the specific 11-keto-9(E),12(E) isomer.[1]
-
Purification Losses: Significant loss of product can occur during extraction, washing, and chromatographic purification steps.
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize them?
The formation of byproducts is a common issue. Here are some strategies to enhance the selectivity of your reaction:
-
Protecting Groups: If your starting material contains other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction.
-
Controlled Addition of Reagents: Adding the oxidizing agent slowly and at a controlled temperature can help to minimize the formation of over-oxidized and other undesired products.
-
Inert Atmosphere: The conjugated double bonds in the starting material and product are susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted oxidized byproducts.
Q3: How can I confirm the stereochemistry of the double bonds in my final product?
Confirming the 9(E) and 12(E) configuration is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the stereochemistry of double bonds. The coupling constants (J-values) for trans double bonds are typically in the range of 12-18 Hz, while those for cis double bonds are in the range of 6-12 Hz.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can provide evidence for the presence of trans double bonds, which typically show a characteristic absorption band around 970 cm⁻¹.
-
Gas Chromatography (GC): When coupled with a suitable standard, GC can be used to separate and identify different geometric isomers.
Q4: My purified product seems to be degrading upon storage. What are the best storage conditions?
This compound is sensitive to light, heat, and oxygen. For optimal stability, store the purified compound under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: If stored in solution, use a deoxygenated solvent.
Experimental Protocols
A plausible synthetic route to this compound involves the oxidation of a suitable precursor, such as 9(E),12(E)-octadecadienoic acid.
Protocol 1: Synthesis of 9(E),12(E)-octadecadienoic acid (Precursor)
This protocol is adapted from methods for the isomerization of linoleic acid.[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linoleic acid in a suitable solvent such as 1-butanol.
-
Reaction: Add potassium hydroxide (B78521) (KOH) to the solution.[2]
-
Incubation: Heat the mixture to reflux and maintain for a specified time to achieve isomerization. The optimal time and temperature should be determined experimentally.
-
Quenching: After cooling to room temperature, quench the reaction by adding distilled water.
-
Acidification and Extraction: Acidify the mixture with a 6N HCl solution and extract the product with a non-polar solvent like hexane.[1]
-
Washing and Drying: Wash the combined organic extracts with a brine solution and dry over anhydrous sodium sulfate.[1]
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The resulting mixture of isomers can be purified by low-temperature crystallization or high-performance liquid chromatography (HPLC) to isolate the desired 9(E),12(E)-octadecadienoic acid.[1]
Protocol 2: Oxidation to this compound
This is a generalized protocol for allylic oxidation. The specific oxidizing agent and conditions will need to be optimized.
-
Preparation: Dissolve the purified 9(E),12(E)-octadecadienoic acid in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Reaction: Cool the solution to a low temperature (e.g., 0°C or -78°C) and slowly add a solution of a suitable oxidizing agent (e.g., selenium dioxide, chromium trioxide, or a modern catalytic system).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding an appropriate quenching agent (e.g., a saturated solution of sodium bicarbonate for acidic oxidants).
-
Extraction: Extract the product with a suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield of Conjugated Linoleic Acid Isomers (Model System)
This table summarizes data from a related synthesis to illustrate the impact of reaction conditions.[3]
| Parameter | Level 1 | Level 2 | Level 3 | Effect on Yield of 9c,11t-18:2 |
| Temperature (°C) | 40 | 50 | 60 | Decreased at higher temperatures |
| Catalyst Amount (g) | 1.0 | 1.4 | 1.8 | Increased with higher amounts |
| Reaction Time (h) | 4.5 | 5.25 | 6.0 | Slight impact |
Note: This data is for the synthesis of a related isomer and should be used as a guide for optimizing the synthesis of the 9(E),12(E) precursor.
Visualizations
References
Technical Support Center: 11-keto-9(E),12(E)-octadecadienoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and stability assessment of 11-keto-9(E),12(E)-octadecadienoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is an oxidized metabolite of linoleic acid. Due to the presence of conjugated double bonds and a ketone group, it is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by exposure to oxygen, light, and elevated temperatures, potentially leading to the formation of byproducts that can compromise experimental results.
Q2: What are the recommended storage conditions for this compound and its solutions?
To ensure the stability of this compound, it is recommended to store the neat compound and its solutions at -20°C or lower, under an inert atmosphere such as argon or nitrogen. Aliquoting stock solutions is advised to minimize freeze-thaw cycles.
Q3: Which solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in a biocompatible solvent like DMSO or ethanol and then dilute it in the cell culture medium to a final solvent concentration that is non-toxic to the cells (typically ≤ 0.1%).
Q4: How can I prepare this compound for in vitro experiments?
For in vitro assays, a common practice is to complex the fatty acid with fatty acid-free bovine serum albumin (BSA). This improves its solubility and stability in aqueous media and facilitates its delivery to cells. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q5: What are the known biological activities of this compound?
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Store the compound and its solutions at -20°C or below under an inert atmosphere. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Perform a stability check of your stock solution using HPLC or LC-MS. | ||
| Low solubility in aqueous media | The compound is a lipid and has poor water solubility. | Prepare a stock solution in an organic solvent like DMSO or ethanol. For cell culture experiments, complex the fatty acid with fatty acid-free BSA to improve solubility and delivery to cells. |
| Precipitation in cell culture medium | The concentration of the compound or the organic solvent is too high. | Ensure the final concentration of the organic solvent in the cell culture medium is low (e.g., ≤ 0.1%). Use a fatty acid-BSA complex to enhance solubility. |
| Cell toxicity observed | The compound itself may be cytotoxic at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. |
| The solvent (e.g., DMSO, ethanol) may be causing toxicity. | Ensure the final solvent concentration in the culture medium is below the toxic level for your cells. Include a vehicle control in your experiments. |
Data Presentation: Stability of this compound in Solution
Disclaimer: The following data is illustrative and based on the expected stability of polyunsaturated fatty acids. Actual stability may vary based on experimental conditions.
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at 4°C
| Time (days) | Ethanol (% Remaining) | DMSO (% Remaining) | Methanol (% Remaining) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 99 | 97 |
| 3 | 95 | 97 | 93 |
| 7 | 90 | 94 | 88 |
Table 2: Effect of Storage Temperature on the Stability of this compound (1 mg/mL) in Ethanol
| Time (days) | 4°C (% Remaining) | -20°C (% Remaining) | -80°C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 7 | 90 | 98 | 99 |
| 14 | 82 | 96 | 98 |
| 30 | 70 | 93 | 97 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to assess the stability of this compound in solution over time.
1. Materials:
- This compound
- HPLC-grade ethanol, DMSO, and methanol
- Inert gas (argon or nitrogen)
- Amber glass vials with Teflon-lined caps
- HPLC system with a UV detector
- C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Stock Solutions:
- Prepare a 1 mg/mL stock solution of this compound in each of the solvents to be tested (ethanol, DMSO, methanol).
- Dispense aliquots of each solution into amber glass vials.
- Purge the headspace of each vial with inert gas before sealing.
3. Storage Conditions:
- Store the vials at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
- Protect the samples from light.
4. HPLC Analysis:
- At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Chromatographic Conditions:
- Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 70:30:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 278 nm (based on the conjugated keto-diene chromophore)
- Column Temperature: 30°C
5. Data Analysis:
- Quantify the peak area of the this compound peak at each time point.
- Calculate the percentage of the compound remaining relative to the initial time point (t=0).
- Plot the percentage remaining versus time for each solvent and storage condition.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes how to prepare a fatty acid-BSA complex for use in cell-based assays.
1. Materials:
- This compound stock solution in ethanol (e.g., 10 mM)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
- Sterile tubes
- Water bath at 37°C
2. Procedure:
- Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium.
- Warm the BSA solution to 37°C.
- Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.
- Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
- The fatty acid-BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.
Mandatory Visualizations
References
- 1. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isomerization during keto fatty acid synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of keto fatty acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose isomerization, a critical challenge in maintaining product purity and biological activity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of keto fatty acid synthesis, and why is it a problem?
A1: In the synthesis of unsaturated keto fatty acids, the most common isomerization event is the migration of a carbon-carbon double bond. Often, the desired product is a β,γ-unsaturated ketone (the double bond is between the beta and gamma carbons relative to the carbonyl group). However, under certain conditions, this can isomerize to the more thermodynamically stable α,β-unsaturated ketone, where the double bond is conjugated with the carbonyl group. This isomerization can be catalyzed by trace amounts of acid or base.[1]
This is a significant problem because different isomers can have vastly different biological activities and metabolic fates. For drug development and biological research, a pure, single isomer is crucial for obtaining reproducible and interpretable results.
Diagram: Double Bond Isomerization Pathway
Caption: Acid or base-catalyzed migration from a β,γ- to an α,β-unsaturated ketone.
Q2: I'm planning to synthesize a keto fatty acid by oxidizing the corresponding hydroxy fatty acid. Which oxidation method should I choose to minimize isomerization?
A2: The choice of oxidation method is critical. Harsh, acidic conditions are a primary cause of double bond migration.
-
Dess-Martin Periodinane (DMP) Oxidation: This is often the preferred method as it is performed under very mild, neutral conditions at room temperature.[2] It has a high tolerance for other functional groups and generally results in a clean conversion with minimal side reactions, including isomerization.[2]
-
Swern Oxidation: This is another mild and effective method, but it requires cryogenic temperatures (typically -78 °C) and careful control of reagent addition.[3][4] The byproducts are also notoriously malodorous.[4]
-
Jones Oxidation: This method uses chromic acid in strong aqueous sulfuric acid.[5] While effective and inexpensive, the harsh acidic conditions make it highly likely to cause isomerization of sensitive unsaturated compounds.[5] It is generally not recommended when isomerization is a concern.
Data Presentation: Comparison of Common Oxidation Methods
| Oxidation Method | Reagents | Typical Conditions | Isomerization Potential | Key Considerations |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Neutral, CH₂Cl₂, Room Temp | Low | Mild and selective; avoids toxic metals.[2] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Mildly Basic, CH₂Cl₂, -78 °C | Low | Requires cryogenic temps; malodorous byproduct.[3] |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Strongly Acidic, 0 °C to RT | High | Harsh conditions; uses carcinogenic Cr(VI).[5] |
Q3: How can I detect if my keto fatty acid product has isomerized?
A3: A combination of chromatographic and spectroscopic techniques is recommended for identifying and quantifying isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isomers.
-
Geometric Isomers (cis/trans): Normal-phase HPLC using a silica (B1680970) column can effectively separate geometric isomers.[6]
-
Enantiomers (R/S): Chiral HPLC, using a polysaccharide-based chiral stationary phase (e.g., Chiralpak), is required to separate enantiomers.[6]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for analyzing fatty acids, but often requires derivatization (e.g., conversion to methyl esters) to improve volatility. While it can separate some isomers, co-elution can be an issue.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The chemical shifts of protons and carbons adjacent to the double bond and carbonyl group are highly sensitive to the isomer structure. For α,β-unsaturated ketones, the vinylic proton (on the β-carbon) is significantly deshielded and appears further downfield compared to protons in a β,γ-system.[8][9] Quantitative NMR (qNMR) can be used to determine the ratio of isomers in a mixture without the need for identical standards.[10][11]
Section 2: Troubleshooting Guide
Problem: My final product is a mixture of α,β- and β,γ-unsaturated isomers, even though I used a mild oxidation method.
Solution Workflow:
This is a common issue that can often be traced back to reaction conditions or workup procedures. Follow this workflow to diagnose and solve the problem.
Diagram: Troubleshooting Isomerization Workflow
Caption: A logical workflow for troubleshooting the root cause of isomerization.
-
Step 1: Scrutinize the pH.
-
Issue: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct.[2] Although mild, this acid can be sufficient to catalyze isomerization, especially with prolonged reaction times. Similarly, basic reagents like triethylamine (B128534) in the Swern oxidation can also promote isomerization.
-
Solution: For acid-sensitive substrates, buffer the DMP reaction by adding a non-nucleophilic base like pyridine or sodium bicarbonate.[2] During the aqueous workup, use a mild buffer like saturated sodium bicarbonate solution instead of strong acids or bases.
-
-
Step 2: Evaluate Temperature and Reaction Time.
-
Issue: Even in the absence of strong catalysts, heat and extended reaction times can provide enough energy to overcome the activation barrier for isomerization to the more stable conjugated system.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate (room temperature is standard for DMP). Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid heating during solvent removal or purification.
-
-
Step 3: Re-examine the Purification Step.
-
Issue: Standard silica gel for column chromatography is slightly acidic and can cause isomerization of sensitive compounds directly on the column.
-
Solution: If you suspect on-column isomerization, neutralize the silica gel before use. This can be done by preparing a slurry of the silica in a solvent containing 1-2% of a non-volatile amine (like triethylamine) and then packing the column as usual. Alternatively, use a different stationary phase like neutral alumina (B75360) or Florisil.
-
Section 3: Experimental Protocols
Protocol: Synthesis of 12-Oxo-9(Z)-octadecenoic Acid from Ricinoleic Acid via Dess-Martin Oxidation
This protocol provides a method for oxidizing the secondary alcohol of ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) to the corresponding ketone with minimal risk of double bond isomerization.[12]
Materials:
-
Ricinoleic acid (starting material)
-
Dess-Martin Periodinane (DMP), 1.5 equivalents
-
Pyridine (optional, as a buffer), 2.0 equivalents
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Diagram: Experimental Workflow for Synthesis and Analysis
Caption: Workflow from synthesis and purification to final product analysis.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid (1.0 equivalent) in anhydrous dichloromethane to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add pyridine (2.0 eq., if used) followed by the Dess-Martin Periodinane (1.5 eq.) in one portion. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting alcohol spot has been completely consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine if necessary) using a hexane/ethyl acetate (B1210297) gradient to yield the pure 12-oxo-9(Z)-octadecenoic acid.
-
Analysis: Confirm the structure and assess purity using NMR and HPLC as described in the FAQ section. The absence of significant signals in the α,β-unsaturated region of the NMR spectrum (typically δ 6.0-7.0 ppm for vinylic protons) indicates successful prevention of isomerization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. nmr spectroscopy - How to distinguish diastereomers of unsaturated ketones by NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Ricinoleic acid - Wikipedia [en.wikipedia.org]
troubleshooting low recovery of 11-keto-9(E),12(E)-octadecadienoic acid from biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). Our aim is to help you overcome challenges related to low recovery from biological matrices and ensure accurate and reproducible quantification.
Troubleshooting Guide: Low Recovery of 11-Keto-ODA
Low recovery of 11-Keto-ODA can be a significant hurdle in obtaining reliable experimental data. This guide addresses common issues in a question-and-answer format to help you pinpoint and resolve the problem.
Q1: My recovery of 11-Keto-ODA is consistently low. Where should I start troubleshooting?
A1: Low recovery can stem from several stages of your workflow. A systematic approach is crucial. Begin by evaluating your sample handling and storage procedures, followed by a critical review of your extraction method and, finally, your analytical instrumentation settings.
To help you navigate this process, here is a logical workflow for troubleshooting low analyte recovery:
Q2: Could my sample collection and storage procedures be affecting 11-Keto-ODA stability?
A2: Absolutely. Oxylipins, including 11-Keto-ODA, are susceptible to degradation. To minimize this, adhere to the following best practices:
-
Prompt Processing: Process biological samples as quickly as possible after collection.
-
Anticoagulant Choice: For blood samples, prefer EDTA as the anticoagulant.
-
Low Temperature: Keep samples on ice during processing.
-
Long-Term Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to analyte degradation. Aliquot samples into smaller volumes before freezing.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent oxidation.
Q3: Which extraction method is best for 11-Keto-ODA, and what are the common pitfalls?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for 11-Keto-ODA. The choice depends on the biological matrix and the desired level of sample cleanup.
-
Liquid-Liquid Extraction (LLE): This is a common method for extracting lipids. A typical approach involves protein precipitation followed by extraction with an organic solvent.
-
Common Pitfalls:
-
Incomplete Protein Precipitation: This can lead to emulsions and poor phase separation. Using cold solvents like methanol (B129727) or acetonitrile (B52724) can improve precipitation.
-
Incorrect Solvent Polarity: The choice of extraction solvent is critical. A mixture of a polar and a non-polar solvent is often used.
-
Suboptimal pH: The pH of the aqueous phase should be adjusted to ensure the acidic 11-Keto-ODA is in its protonated form, facilitating its extraction into the organic phase. An acidic pH is generally preferred.
-
-
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE, which is beneficial for reducing matrix effects in LC-MS/MS analysis. Reversed-phase (e.g., C18) or mixed-mode cartridges are commonly used for oxylipins.
-
Common Pitfalls:
-
Improper Cartridge Conditioning: Failure to properly condition and equilibrate the SPE cartridge will result in poor analyte retention.
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent will lead to analyte breakthrough and low recovery.
-
Inappropriate Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte.
-
-
Q4: How do I minimize matrix effects during LC-MS/MS analysis of 11-Keto-ODA?
A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can lead to inaccurate quantification. Here are some strategies to mitigate them:
-
Effective Sample Cleanup: As discussed above, optimizing your LLE or SPE protocol is the first line of defense.
-
Chromatographic Separation: Develop an LC method that separates 11-Keto-ODA from co-eluting matrix components, particularly phospholipids.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for 11-Keto-ODA will behave identically to the analyte during extraction and ionization, thus correcting for any signal variations. If a specific SIL-IS for 11-Keto-ODA is unavailable, a structurally similar deuterated oxylipin may be a suitable alternative.
Frequently Asked Questions (FAQs)
Q: What is the expected recovery for 11-Keto-ODA from biological matrices?
A: While specific recovery data for 11-Keto-ODA is limited in the literature, data from structurally similar compounds can provide a useful benchmark. For instance, validated LC-MS/MS methods for the related compound 11-ketotestosterone (B164220) have reported recoveries in the range of 85% to 117% from serum using online solid-phase extraction. For a panel of androgens, including keto-steroids, liquid-liquid extraction has yielded recoveries between 54.0% and 92.7%. It is reasonable to target a recovery of >70% for your method development.
Quantitative Recovery of Related Keto-Compounds from Plasma/Serum
| Compound | Extraction Method | Matrix | Average Recovery (%) | Reference |
| 11-Ketotestosterone | Online SPE-LC-MS/MS | Serum | 85 - 117 | [1] |
| Androgen Panel | Liquid-Liquid Extraction | Serum | 54.0 - 92.7 | [2] |
Q: Is hydrolysis necessary before extracting 11-Keto-ODA?
A: In many biological systems, a significant portion of fatty acids, including 11-Keto-ODA, may be esterified to complex lipids like triglycerides and phospholipids. To measure the total concentration of 11-Keto-ODA (free and esterified), a hydrolysis step (typically alkaline hydrolysis with NaOH or KOH) is required to cleave these ester bonds before extraction. If you are only interested in the free (unesterified) 11-Keto-ODA, this step can be omitted.
Q: What are the key parameters to consider for the LC-MS/MS method?
A: For LC-MS/MS analysis of 11-Keto-ODA, consider the following:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like 11-Keto-ODA.
-
MS/MS Transitions: You will need to determine the specific precursor and product ions for 11-Keto-ODA and its internal standard for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Experimental Protocols
Protocol 1: Extraction of Total 11-Keto-ODA from Human Plasma using SPE
This protocol provides a general framework. Optimization may be required for your specific application and instrumentation.
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
11-Keto-ODA analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for 11-Keto-ODA (if available)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Butylated hydroxytoluene (BHT)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
2. Sample Preparation and Hydrolysis:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 10 µL of the SIL-IS solution.
-
Add 500 µL of methanol containing 0.01% BHT to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
To the supernatant, add 200 µL of 1 M NaOH.
-
Vortex and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.
3. Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
After hydrolysis, cool the sample to room temperature and acidify to pH ~4 with formic acid.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the 11-Keto-ODA with 2 mL of methanol into a clean collection tube.
4. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Biosynthesis of 11-Keto-ODA
11-Keto-ODA is an oxidized metabolite of linoleic acid. While the precise enzymatic pathway in mammals is not fully elucidated, a plausible route involves the action of lipoxygenases (LOX) and subsequent enzymatic or non-enzymatic transformations. The hydroxyl and keto oxygen atoms are thought to be derived from water rather than molecular oxygen.
References
Technical Support Center: LC-MS Analysis of Keto Fatty Acids
Welcome to the technical support center for the LC-MS analysis of keto fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of keto fatty acids?
A1: Matrix effects in LC-MS analysis refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] For keto fatty acids, which are often analyzed in complex biological samples like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4][5] This interference can significantly compromise the accuracy, precision, and sensitivity of a quantitative assay.[3][6]
Q2: What are the primary sources of matrix effects in the analysis of keto fatty acids from biological samples?
A2: The most significant source of matrix effects in biological samples such as plasma and serum are phospholipids (B1166683).[3][7] These abundant lipids can co-elute with keto fatty acids and suppress their ionization, particularly when using electrospray ionization (ESI).[8] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][9]
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mobile phase after the analytical column.[6][10] A dip or rise in the signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively.[10] Quantitatively, matrix factor (MF) can be calculated by comparing the peak area of an analyte in a post-extraction spiked blank sample to its peak area in a neat solution.[4] An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[4]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of stable isotope-labeled internal standards (SIL-IS) is widely considered the gold standard for correcting matrix effects.[4][11][12][13] A SIL-IS is chemically identical to the analyte of interest but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing similar matrix effects.[11] By calculating the ratio of the analyte's signal to the SIL-IS signal, accurate quantification can be achieved as the variations caused by matrix effects are normalized.[4][13]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inconsistent Results
Inconsistent quantification of keto fatty acids across different samples or batches is a common problem often linked to variable matrix effects.
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | The most effective way to combat matrix effects is through rigorous sample preparation.[4] If you are observing inconsistent results, consider optimizing your sample preparation method. Simple protein precipitation may not be sufficient to remove interfering phospholipids.[4][8] |
| Variable Phospholipid Content | Phospholipids are a major cause of ion suppression and their concentration can vary between samples.[3] Implement a specific phospholipid removal step using techniques like solid-phase extraction (SPE) with specialized cartridges (e.g., HybridSPE, Oasis PRiME HLB) or pass-through plates (e.g., Ostro).[3][14] |
| Lack of Appropriate Internal Standard | Without a suitable internal standard, variations in matrix effects between samples cannot be corrected. Incorporate a stable isotope-labeled internal standard (SIL-IS) for each keto fatty acid analyte to normalize for signal suppression or enhancement.[4][11][13] |
| Chromatographic Co-elution | Interfering compounds from the matrix may be co-eluting with your keto fatty acid of interest. Optimize your LC method by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate to improve the separation of your analyte from matrix components.[6] |
Issue 2: Low Sensitivity and Poor Signal Intensity
Low signal intensity for your keto fatty acid analytes can be a direct result of ion suppression from matrix components.
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | Biological matrices like plasma contain high concentrations of compounds that can suppress the ionization of your target analytes. The primary strategy is to improve sample cleanup. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation or liquid-liquid extraction (LLE).[4][15] |
| Suboptimal Ionization | Keto fatty acids can be challenging to ionize efficiently. Consider chemical derivatization to improve their ionization efficiency and chromatographic retention.[16][17][18] Derivatization can add a readily ionizable group to the molecule, significantly enhancing the signal in the mass spectrometer.[17][18] |
| Sample Dilution | If the concentration of your analyte is sufficiently high, a simple approach is to dilute the sample.[6] This reduces the concentration of interfering matrix components, thereby lessening their suppressive effect. However, this is only feasible if the resulting analyte concentration remains above the limit of quantification.[6] |
| Inefficient Sample Preparation | Your current sample preparation method may not be effectively concentrating the analytes. Evaluate different SPE sorbents and elution solvents to ensure optimal recovery of your keto fatty acids.[9][19] |
Data on Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the removal of interfering substances, particularly phospholipids, and consequently on the analyte recovery and data quality.
Table 1: Comparison of Phospholipid Removal Efficiency by Different Sample Preparation Techniques
| Sample Preparation Method | Phospholipid Removal Efficiency | Reference |
| Protein Precipitation (PPT) | Low | |
| Liquid-Liquid Extraction (LLE) | Moderate | [8] |
| Solid-Phase Extraction (SPE) | >95% | [14] |
| HybridSPE® Phospholipid | >95% | [3] |
| Ostro™ Pass-through Plate | >99% |
Table 2: Analyte Recovery Using Different Sample Preparation Techniques
| Technique | Analyte Recovery | Reproducibility (%RSD) | Reference |
| On-line HybridSPE® Cartridge | 94-102% | 1-5% | [3] |
| Microlute® PLR 96 well plate | >90% | Not specified | [7] |
| Oasis PRiME HLB SPE | Not specified (qualitative improvement shown) | Not specified | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Keto Fatty Acid Analysis from Plasma
This protocol is a general guideline for using mixed-mode SPE, which is effective for the analysis of oxylipins, including keto fatty acids.[20]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard mix.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 900 µL of 4% phosphoric acid in water.
-
-
SPE Cartridge Conditioning (e.g., Oasis MAX):
-
Condition the SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of a solution of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the keto fatty acids with 1 mL of methanol containing 1% formic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Derivatization of Keto Fatty Acids for Enhanced Detection
This protocol is based on the derivatization of keto acids using O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO), which improves chromatographic properties and detection sensitivity.[21]
-
Sample Preparation:
-
Ensure your sample extract containing keto fatty acids is free of proteins and phospholipids by following a rigorous cleanup protocol such as SPE (Protocol 1).
-
The extract should be dried down and reconstituted in a suitable solvent like water or a buffer.
-
-
Derivatization Reaction:
-
To 50 µL of the sample extract, add 50 µL of a 10 mg/mL solution of PFBO in pyridine.
-
Add 50 µL of a catalyst, such as a solution of hydrochloric acid in pyridine.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Extraction of Derivatives:
-
After the reaction, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane (B92381) and 200 µL of water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the derivatized keto fatty acids.
-
-
Dry-down and Reconstitution:
-
Evaporate the hexane extract to dryness under nitrogen.
-
Reconstitute the derivatized analytes in a solvent compatible with your LC mobile phase (e.g., acetonitrile).
-
The sample is now ready for LC-MS analysis.
-
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in LC-MS.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays with 11-keto-9(E),12(E)-octadecadienoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 11-keto-9(E),12(E)-octadecadienoic acid in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Troubleshooting Guides
Encountering issues during your experiments is a common part of the scientific process. This section provides solutions to potential problems you might face when working with this compound.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low compound solubility or precipitation in media | This compound, like many lipids, has poor aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol (B145695). Further dilute the stock solution in culture media containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.[1][2][3] It is crucial to determine the optimal BSA-to-fatty-acid molar ratio for your specific cell type. |
| High background signal or assay interference | The compound may autofluoresce or interfere with colorimetric readouts. | Run parallel control experiments with the compound in cell-free assay media to quantify any intrinsic signal. If significant interference is observed, consider using alternative detection methods or fluorophores with different excitation/emission spectra.[4][5] Phenol (B47542) red in culture media can also be a source of autofluorescence and using phenol red-free media is recommended for fluorescent assays.[5] |
| Inconsistent or non-reproducible results | This can stem from variability in cell health, seeding density, or compound preparation. | Standardize your cell culture practices, including passaging schedule and ensuring cells are in the logarithmic growth phase.[4][6] Optimize cell seeding density to ensure a sufficient signal-to-noise ratio.[4] Always prepare fresh dilutions of the compound from a validated stock solution for each experiment. |
| Observed cytotoxicity at expected active concentrations | The compound may induce lipotoxicity, a form of cellular stress caused by an overload of fatty acids.[1][2][7] | Perform a dose-response curve to determine the cytotoxic threshold in your specific cell line using an MTT or LDH assay. If cytotoxicity is a concern, consider reducing the incubation time or the concentration of the compound. The use of a carrier protein like BSA can also mitigate lipotoxicity.[3] |
| No observable effect of the compound | The compound may be inactive in the chosen cell line, the concentration may be too low, or the compound may have degraded. | Verify the expression of the target pathway or receptor in your cell line. Confirm the purity and integrity of your this compound stock. Increase the concentration of the compound, ensuring it remains below the cytotoxic threshold. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell-based assays.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, we recommend using a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C to maintain stability.
Q2: How can I improve the delivery of this compound to my cells in culture?
A2: To enhance the solubility and bioavailability of this lipid in aqueous culture media, it is advisable to complex it with a carrier protein. Fatty acid-free Bovine Serum Albumin (BSA) is commonly used for this purpose.[1][2][3] A general starting point is a 2:1 molar ratio of the fatty acid to BSA.
Q3: What are the known biological activities of this compound?
A3: this compound has been shown to enhance the fibrinolytic activity of endothelial cells.[8][9] Related keto-octadecadienoic acids have been reported to exhibit various biological effects, including cytotoxicity against cancer cells and activation of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism.[10][11][12]
Q4: Should I be concerned about the stability of this compound in my experimental setup?
A4: Like other polyunsaturated fatty acids, this compound can be susceptible to oxidation. It is recommended to handle the compound with care, minimizing exposure to light and air. Prepare fresh dilutions in media for each experiment and use them promptly.
Q5: What control experiments should I include when using this compound?
A5: It is essential to include several controls in your experimental design. These should include a vehicle control (media with the same concentration of the solvent and BSA used to dissolve the compound), a negative control (untreated cells), and a positive control (a compound known to elicit the expected response in your assay).
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a fatty acid-BSA complex for enhanced delivery in cell culture.
Materials:
-
This compound
-
DMSO or Ethanol
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Sterile, conical tubes
-
Water bath
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO or ethanol.
-
Prepare a 10% (w/v) BSA solution in sterile PBS.
-
In a sterile conical tube, warm the 10% BSA solution to 37°C in a water bath.
-
Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 2:1 fatty acid to BSA).
-
Incubate the mixture for 30 minutes at 37°C to allow for complex formation.
-
Sterile-filter the final complex solution through a 0.22 µm filter.
-
This complex can now be diluted to the final working concentration in your cell culture medium.
Protocol 2: Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-BSA complex in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
Table 1: Example Cytotoxicity Data for this compound on HUVEC Cells after 48h Treatment
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated) | 1.25 | 0.08 | 100 |
| 0 (Vehicle) | 1.23 | 0.07 | 98.4 |
| 1 | 1.20 | 0.09 | 96.0 |
| 5 | 1.15 | 0.06 | 92.0 |
| 10 | 1.05 | 0.08 | 84.0 |
| 25 | 0.85 | 0.05 | 68.0 |
| 50 | 0.55 | 0.04 | 44.0 |
| 100 | 0.25 | 0.03 | 20.0 |
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways of this compound.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. search.library.northwestern.edu [search.library.northwestern.edu]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. selectscience.net [selectscience.net]
- 6. marinbio.com [marinbio.com]
- 7. news.harvard.edu [news.harvard.edu]
- 8. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic fatty acid ketodienes from eggplants [jstage.jst.go.jp]
- 11. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of 11-keto-9(E),12(E)-octadecadienoic acid in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, like other keto-fatty acids, is expected to have good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). However, its solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media is limited. For a structurally similar compound, 13-oxo-9(Z),11(E)-octadecadienoic acid (13-OxoODE), the solubility has been determined as follows:
| Solvent | Solubility |
| DMF | 50 mg/ml |
| DMSO | 50 mg/ml |
| Ethanol | 50 mg/ml |
| PBS (pH 7.2) | 1 mg/ml |
Data based on the solubility of 13-OxoODE, a structurally similar compound.[1]
Q2: I observed precipitation when I added my 11-Keto-ODA stock solution (in DMSO) to the cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[2] To avoid this, you can:
-
Perform a serial dilution: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.
-
Use a lower final concentration: The final concentration of 11-Keto-ODA in your experiment may be exceeding its aqueous solubility limit.
-
Utilize a fatty acid-free Bovine Serum Albumin (BSA) complex: This is a highly recommended method to increase the solubility and bioavailability of fatty acids in cell culture.[3][4][5]
Q3: What is the fatty acid-free BSA complexation method and why is it recommended?
A3: Complexing 11-Keto-ODA with fatty acid-free BSA mimics the physiological transport of fatty acids in the bloodstream.[4][5] This method not only improves the solubility of the fatty acid in aqueous culture media but can also reduce the potential cytotoxicity associated with organic solvents like DMSO.[4] The BSA-fatty acid complex can be prepared before adding it to the cell culture.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced cytotoxicity.[2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Cell Culture Media
-
Possible Cause 1: Exceeded Aqueous Solubility.
-
Solution: Decrease the final working concentration of 11-Keto-ODA. You can perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
-
-
Possible Cause 2: Rapid Dilution from Organic Stock.
-
Solution: Prepare an intermediate dilution of your 11-Keto-ODA stock in pre-warmed (37°C) cell culture medium before preparing the final concentration. Add the stock solution dropwise while gently swirling the medium.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions. Avoid repeated freeze-thaw cycles of your stock solution.[6]
-
-
Possible Cause 4: High Final Solvent Concentration.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic and non-precipitating level (ideally ≤ 0.1%).
-
-
Recommended Approach: For optimal results and to avoid precipitation, prepare a 11-Keto-ODA-BSA complex.
Issue 2: Poor or Inconsistent Biological Activity
-
Possible Cause 1: Compound Degradation.
-
Solution: Store the 11-Keto-ODA stock solution at -20°C or -80°C. For long-term storage, consider aliquoting the stock solution to avoid multiple freeze-thaw cycles. Protect the compound from light.
-
-
Possible Cause 2: Low Bioavailability.
-
Solution: If using a direct dilution of an organic stock, the actual concentration of soluble, bioavailable 11-Keto-ODA might be lower than intended due to micro-precipitation. Using the BSA complexation method can enhance bioavailability.[4]
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Some components in the serum or media supplements may interact with the compound. If using a serum-free medium, the solubility challenges might be more pronounced. The use of BSA can help mitigate these effects.
-
Experimental Protocols
Protocol 1: Preparation of 11-Keto-ODA Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of 11-Keto-ODA-BSA Complex for Cell Culture
This protocol is adapted from methods used for other fatty acids.[3][7]
-
Prepare a Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v).
-
Warm the solution to 37°C and filter-sterilize it through a 0.22 µm filter.
-
-
Prepare the 11-Keto-ODA Stock:
-
Prepare a concentrated stock solution of 11-Keto-ODA in ethanol (e.g., 100 mM).
-
-
Complexation:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, add the ethanolic stock of 11-Keto-ODA to achieve the desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.
-
-
Final Dilution:
-
Add the 11-Keto-ODA-BSA complex to your cell culture medium to reach the final desired experimental concentration.
-
-
Controls:
-
Prepare a vehicle control with BSA and the same amount of ethanol used for the fatty acid stock.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
Technical Support Center: Minimizing Oxidative Degradation of Polyunsaturated Keto Acids
This guide serves as a technical resource for researchers, scientists, and drug development professionals to minimize and prevent the oxidative degradation of polyunsaturated keto acids (PUKAs) during handling, storage, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause PUKAs to oxidize?
A1: PUKAs are highly susceptible to oxidation due to the presence of multiple double bonds in their structure. The primary factors that accelerate oxidation are:
-
Exposure to Oxygen: The core mechanism of degradation is autoxidation, a free-radical chain reaction initiated and propagated by atmospheric oxygen.[1]
-
Elevated Temperature: Higher temperatures significantly increase the rate of oxidation reactions.[2][3] Degradation can begin at temperatures as low as 150°C and becomes more pronounced around 250°C.[3][4]
-
Exposure to Light: UV and visible light can act as catalysts, initiating photo-oxidation.[1]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals, thereby accelerating the oxidation process.[1]
Q2: Which antioxidants are most effective for preserving PUKAs, and at what concentrations?
A2: Synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ) are highly effective.[1] Typically, concentrations ranging from 0.01% to 0.02% (100-200 ppm) are recommended.[1] Natural antioxidants such as tocopherols (B72186) (Vitamin E) are also used, though their efficacy can vary depending on the specific PUFA and conditions.
Q3: What are the ideal storage conditions for PUKAs?
A3: To minimize degradation, PUKAs should be stored under the following conditions:
-
Temperature: Ultra-low temperatures are crucial. Storage at -80°C is highly recommended to effectively halt oxidation reactions.[1] If -80°C is unavailable, -20°C is a viable alternative, but for shorter durations.
-
Atmosphere: The headspace of the storage container should be flushed with an inert gas like nitrogen or argon to displace oxygen.[1]
-
Container: Use amber glass vials with Teflon-lined caps (B75204) to prevent light exposure and leaching of impurities.[5] Never use plastic containers for storing PUKAs dissolved in organic solvents.[5]
-
Form: PUKAs with one or more double bonds are not stable as powders and should be dissolved in a suitable organic solvent before storage.[5]
Q4: How can I detect if my PUFA sample has started to degrade?
A4: Degradation can be assessed through several methods:
-
Peroxide Value (PV) Test: This is a common method for measuring primary oxidation products (hydroperoxides).[1]
-
Anisidine Value (p-AV): This test measures secondary oxidation products, such as aldehydes.
-
TOTOX Value: The total oxidation value combines PV and p-AV to give a comprehensive picture of lipid oxidation.[6]
-
Chromatography (GC/HPLC): A loss of the parent PUFA peak and the appearance of new, smaller peaks can indicate degradation.
-
FTIR Spectroscopy: Changes in the infrared spectrum can indicate a decrease in unsaturation, a hallmark of oxidation.[3]
Troubleshooting Guides
| Problem | Probable Cause(s) | Solution(s) |
| High Peroxide Value (PV) in a fresh sample. | 1. Oxidation occurred during sample preparation or extraction. 2. Contaminated solvents or reagents. 3. Insufficient antioxidant was added.[1] | 1. Perform all preparation steps on ice and under an inert atmosphere (nitrogen or argon). 2. Use fresh, high-purity solvents. Test solvents for peroxides before use. 3. Ensure the antioxidant is fully dissolved and well-mixed. Verify the final concentration.[1] |
| Loss of PUFA content over time in storage. | 1. Gradual oxidation during storage. 2. Repeated freeze-thaw cycles introducing oxygen. 3. Improper storage temperature or atmosphere. | 1. Aliquot samples into single-use vials to avoid repeated warming and exposure to air.[1] 2. Re-evaluate your antioxidant and storage strategy. Ensure storage is at -80°C under an inert gas. |
| Inconsistent results in cell-based assays. | 1. PUFA degradation products (aldehydes, ketones) are causing cellular toxicity.[7] 2. The concentration of the active PUFA is lower than expected due to oxidation. | 1. Prepare fresh dilutions of the PUFA from a properly stored stock solution immediately before each experiment. 2. Quantify the PUFA concentration in your stock solution before use. 3. Include an antioxidant in your vehicle control to account for any effects of the antioxidant itself. |
| Sample appears gummy or discolored. | 1. The PUFA was stored as a powder and has absorbed moisture, leading to hydrolysis and oxidation.[5] 2. Significant oxidation has occurred, forming polymeric secondary products. | 1. Discard the sample. For future samples, dissolve the PUFA in a suitable organic solvent immediately upon receipt and store as a solution.[5] 2. Review and strictly adhere to proper handling and storage protocols. |
Data Presentation: Antioxidant Efficacy
The choice of antioxidant and its concentration is critical. The following table summarizes the typical concentrations for commonly used antioxidants.
| Antioxidant | Chemical Class | Typical Concentration Range (ppm) | Key Considerations |
| BHT (Butylated Hydroxytoluene) | Phenolic | 100 - 200 | Highly effective, widely used.[1] |
| BHA (Butylated Hydroxyanisole) | Phenolic | 100 - 200 | Often used in combination with BHT.[1] |
| TBHQ (tert-Butylhydroquinone) | Phenolic | 100 - 200 | Considered one of the most effective synthetic antioxidants.[1] |
| α-Tocopherol (Vitamin E) | Natural | 200 - 500 | Natural option, but can sometimes act as a pro-oxidant at high concentrations. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Sample Storage
This protocol describes the standard procedure for displacing oxygen from a sample vial headspace to prevent oxidation during storage.
Materials:
-
PUFA sample in an amber glass vial with a Teflon-lined screw cap.
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator.
-
Tubing and a sterile needle or Pasteur pipette.
Procedure:
-
Prepare the PUFA sample, dissolving it in an appropriate solvent if it's in powder form.[5]
-
Add the required amount of antioxidant stock solution to the sample and mix gently.
-
Set the gas regulator to a low, gentle flow rate (e.g., 1-2 psi). A high flow rate can splash the sample.
-
Insert the needle or pipette into the vial, ensuring the tip is just above the liquid surface.
-
Gently flush the headspace of the vial with the inert gas for 30-60 seconds. This displaces the heavier oxygen.
-
While the gas is still flowing, carefully withdraw the needle/pipette and immediately seal the vial tightly with the Teflon-lined cap.
-
Label the vial and place it in the appropriate storage condition (e.g., -80°C freezer).
Protocol 2: Preparation of Antioxidant Stock Solution (BHT)
This protocol provides a method for preparing a standard BHT stock solution for addition to PUFA samples.
Materials:
-
Butylated Hydroxytoluene (BHT) powder.
-
High-purity solvent (e.g., Hexane or Ethanol).
-
Analytical balance.
-
Volumetric flask.
Procedure:
-
To create a 1% (10 mg/mL) BHT stock solution, accurately weigh 100 mg of BHT powder.[1]
-
Transfer the BHT powder to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the BHT.
-
Once dissolved, add the solvent up to the 10 mL mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Usage Calculation: To achieve a final concentration of 200 ppm (0.02%) in a 1 g sample, you would add 20 µL of this 1% stock solution.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. twinwoodcattle.com [twinwoodcattle.com]
Validation & Comparative
A Comparative Guide to 11-keto-9(E),12(E)-octadecadienoic acid and Other Keto Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 11-keto-9(E),12(E)-octadecadienoic acid and other related keto fatty acids, including 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). The information is supported by experimental data from various studies, with detailed methodologies provided for key experiments.
Overview of Keto Fatty Acids
Keto fatty acids are oxidized derivatives of fatty acids that play significant roles in various physiological processes. Their biological activities are of increasing interest in the fields of metabolic diseases, inflammation, and cancer research. This guide focuses on comparing the known effects of this compound with other prominent keto fatty acids.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of this compound, 9-oxo-ODA, and 13-oxo-ODA. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparison of Biological Activities of Keto Fatty Acids
| Biological Activity | This compound | 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) |
| Primary Function | Enhances fibrinolytic activity | PPARα agonist, anti-tumor activity | Potent PPARα and PPARγ agonist, anti-inflammatory |
| Mechanism of Action | Inactivates Plasminogen Activator Inhibitor-1 (PAI-1) | Activates PPARα, leading to increased fatty acid oxidation and reduced triglyceride accumulation. Induces apoptosis in cancer cells. | Activates PPARα and PPARγ, leading to decreased plasma and hepatic triglycerides and anti-inflammatory effects. |
| Supporting Evidence | Increased plasmin activity in bovine aortic endothelial cells. | Increased mRNA expression of PPARα target genes in mouse primary hepatocytes. Inhibition of cellular triglyceride accumulation.[1][2] | Stronger PPARα activation than 9-oxo-ODA in a luciferase reporter assay.[1][3][4] Decreased plasma and hepatic triglycerides in obese diabetic mice.[4] |
Table 2: Comparative PPARα Activation by 9-oxo-ODA and 13-oxo-ODA
| Compound | Relative Luciferase Activity (Fold Induction) | Cell Line |
| Control (Vehicle) | 1 | CV-1 |
| 9-oxo-ODA (10 µM) | ~2.5[4] | CV-1 |
| 13-oxo-ODA (10 µM) | ~4.5[4] | CV-1 |
| GW7647 (5 nM) (Positive Control) | ~6.0[4] | CV-1 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
References
- 1. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal microbe-dependent ω3 lipid metabolite αKetoA prevents inflammatory diseases in mice and cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
Unveiling the Potential of 11-keto-9(E),12(E)-octadecadienoic acid (KOD) in PAI-1 Inhibition: A Comparative Analysis
For Immediate Release
Quantitative Comparison of PAI-1 Inhibitors
| Compound | Type of Inhibition | Key Quantitative Data | Reference |
| 11-keto-9(E),12(E)-octadecadienoic acid (KOD) | Irreversible Inactivation | Increased plasmin activity 2-fold at 250 µM in bovine aortic endothelial cells. | [1] |
| Tiplaxtinin (PAI-039) | Reversible, Allosteric | IC50 = 2.7 µM | [2] |
| TM5441 | Allosteric | IC50 range: 13.9 - 51.1 µM | [3] |
| Resveratrol | Gene Expression | ~60% reduction in PAI-1 mRNA at 100 µM after 48h in SGBS adipocytes. | [4] |
Delving into the Mechanisms: How PAI-1 Inhibitors Exert Their Effects
References
- 1. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tiplasinin - Wikipedia [en.wikipedia.org]
- 5. Mechanism of inactivation of plasminogen activator inhibitor-1 by a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Keto-Octadecadienoic Acid Isomers' Bioactivity: A Guide for Researchers
An in-depth examination of the anti-inflammatory, anti-cancer, and metabolic regulatory activities of various keto-octadecadienoic acid (Keto-ODA) isomers. This guide provides a comparative analysis of their biological effects, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Keto-octadecadienoic acids (Keto-ODAs), a class of oxidized linoleic acid metabolites, are emerging as potent signaling molecules with diverse biological activities. The position of the keto group and the geometry of the double bonds within the 18-carbon chain significantly influence their interaction with cellular targets, leading to a range of physiological and pathological effects. This guide offers a comparative overview of the bioactivity of prominent Keto-ODA isomers, focusing on their anti-inflammatory, anti-cancer, and metabolic regulatory properties.
Comparative Bioactivity of Keto-ODA Isomers
The biological effects of Keto-ODA isomers are highly dependent on their specific molecular structure. Variations in the position of the ketone group and the stereochemistry of the double bonds lead to differential engagement with cellular receptors and signaling pathways.
Anti-inflammatory Activity
Several Keto-ODA isomers have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
One notable isomer, 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE) , has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). Furthermore, 13-KODE treatment has been observed to inhibit the nuclear translocation of NF-κB and the activation of MAPKs, key regulators of the inflammatory response.[1]
Anti-cancer Activity
The anti-cancer potential of Keto-ODA isomers has been a subject of increasing interest. Their effects are often mediated through the induction of apoptosis (programmed cell death) in cancer cells.
9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has been identified as a cytotoxic agent against several cancer cell lines. Studies have shown its ability to induce apoptosis in human ovarian cancer (HRA), cervical cancer (HeLa, SiHa, CasKi), and glioma cells.[2][3][4] The mechanism of action involves the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases.[3][4]
Metabolic Regulation
Keto-ODA isomers also play a role in metabolic regulation, primarily through their interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are central to lipid and glucose metabolism.
Both 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA) have been identified as PPARα agonists.[5] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation. Interestingly, a direct comparison revealed that 13-oxo-ODA is a more potent PPARα activator than 9-oxo-ODA.[5] The activation of PPARα by these isomers can lead to a decrease in triglyceride accumulation in hepatocytes.[6]
Quantitative Data Summary
To facilitate a direct comparison of the bioactivity of different Keto-ODA isomers, the following table summarizes the available quantitative data from in vitro studies.
| Isomer | Bioactivity | Cell Line | Assay | IC50 / EC50 | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid | Anti-cancer | HRA (human ovarian cancer) | Not specified | Not specified | [2] |
| Anti-cancer | HeLa (cervical cancer) | Trypan Blue Exclusion | 30.532 µM | [2] | |
| Anti-cancer | SiHa (cervical cancer) | Trypan Blue Exclusion | 25-50 µM | [2] | |
| Anti-cancer | CasKi (cervical cancer) | Not specified | 25-50 µM | [2] | |
| 13-oxo-octadecadienoic acid | Metabolic Regulation | Not specified | PPARα luciferase reporter assay | More potent than 9-oxo-ODA | [5] |
| 9-oxo-octadecadienoic acid | Metabolic Regulation | Not specified | PPARα luciferase reporter assay | Less potent than 13-oxo-ODA | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used to assess the bioactivity of Keto-ODA isomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Keto-ODA isomers on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Keto-ODA isomer for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the Keto-ODA isomer.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by Keto-ODA isomers.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the Keto-ODA isomer at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
NF-κB Activation Assay (Western Blot for Phospho-p65)
This assay is used to determine the effect of Keto-ODA isomers on the activation of the NF-κB signaling pathway.
Principle: The activation of the canonical NF-κB pathway involves the phosphorylation of the p65 subunit, which then translocates to the nucleus to regulate gene expression. Western blotting with an antibody specific to the phosphorylated form of p65 can be used to assess NF-κB activation.
Protocol:
-
Cell Treatment: Pre-treat cells with the Keto-ODA isomer for a specified time, followed by stimulation with an inflammatory agent like LPS.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against phospho-p65.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or total p65) to determine the relative change in p65 phosphorylation.
Signaling Pathways and Experimental Workflows
The biological effects of Keto-ODA isomers are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows discussed in this guide.
Caption: Inhibition of the NF-κB signaling pathway by 13-KODE.
Caption: Induction of apoptosis by 9-EE-KODE via the mitochondrial pathway.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to PPARα Activation by 11-keto-9(E),12(E)-octadecadienoic acid and Other Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peroxisome proliferator-activated receptor alpha (PPARα) activation by 11-keto-9(E),12(E)-octadecadienoic acid and other well-known PPARα agonists. The information is compiled from publicly available experimental data to facilitate research and development in metabolic diseases, inflammation, and related therapeutic areas.
Introduction to PPARα
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of lipid and glucose metabolism, primarily expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and kidneys. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. Activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it a significant therapeutic target for dyslipidemia and metabolic syndrome.
Comparative Analysis of PPARα Agonist Potency
The following table summarizes the in vitro potency of this compound (represented by its closely related isomer, 9-oxo-10(E),12(E)-octadecadienoic acid) and other synthetic and natural PPARα agonists. The data is presented as EC50 values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum response.
| Compound | Type | EC50 Value (Human PPARα) | Reference(s) |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)* | Natural | 10 - 20 µM (activation) | [1] |
| Fenofibric Acid | Synthetic | 9.47 µM | [2] |
| GW7647 | Synthetic | 6 nM | [3][4][5] |
*No direct EC50 value for this compound is currently available in the public domain. Data for the closely related and well-studied isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, is used as a proxy. One study also indicated that 13-oxo-ODA, another isomer, exhibits stronger PPARα activation than 9-oxo-ODA and conjugated linoleic acid (CLA) in a luciferase reporter assay.[6][7]
Experimental Methodologies
Detailed protocols for common assays used to determine PPARα activation are provided below.
PPARα Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the ability of a compound to activate PPARα in a cellular context.
Objective: To measure the ligand-induced activation of PPARα by quantifying the expression of a luciferase reporter gene under the control of a PPARα-responsive promoter.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for human PPARα
-
Luciferase reporter plasmid containing PPREs (e.g., pPPRE-Luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (e.g., this compound, fenofibric acid)
-
Positive control (e.g., GW7647)
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Following incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation with Compounds: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay
This is a high-throughput, in vitro assay to measure the direct binding of a compound to the PPARα ligand-binding domain (LBD).
Objective: To determine the binding affinity (IC50) of a test compound to the PPARα LBD by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
GST-tagged human PPARα-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled PPARα ligand (tracer; acceptor fluorophore)
-
Assay buffer
-
Test compounds
-
Positive control (known PPARα ligand)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare solutions of the test compounds, positive control, tracer, PPARα-LBD, and anti-GST antibody in the assay buffer at the desired concentrations.
-
Assay Plate Setup: Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Addition of Tracer: Add the fluorescent tracer to all wells.
-
Addition of PPARα-LBD and Antibody: Add a pre-mixed solution of the GST-PPARα-LBD and the terbium-labeled anti-GST antibody to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (tracer).
-
Data Analysis: Calculate the ratio of the emission at 520 nm to the emission at 495 nm. Plot this ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PPARα Signaling Pathway
The activation of PPARα by a ligand initiates a cascade of molecular events leading to the regulation of target gene expression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Distinguishing the Indistinguishable: A Comparative Guide to Antibody Cross-Reactivity Against Keto Fatty Acid Isomers
For researchers, scientists, and drug development professionals, the precise detection of specific keto fatty acid (KFA) isomers is crucial for understanding their distinct roles in biological processes and for the development of targeted therapeutics. This guide provides an objective comparison of antibody performance against various KFA isomers, supported by experimental data and detailed protocols, to aid in the selection of appropriate analytical tools.
Keto fatty acids, such as 9-keto-octadecadienoic acid (9-Keto-ODE) and 13-keto-octadecadienoic acid (13-Keto-ODE), are oxidized derivatives of linoleic acid. These isomers, differing only in the position of the ketone group, exhibit distinct biological activities, including the differential activation of peroxisome proliferator-activated receptors (PPARs). This functional divergence underscores the necessity for highly specific antibodies that can differentiate between these closely related molecules. However, the development of such specific antibodies is challenging due to the small size and structural similarity of these lipid haptens.
Comparative Analysis of Antibody Cross-Reactivity
Direct quantitative data on the cross-reactivity of commercial antibodies against a comprehensive panel of keto fatty acid isomers is limited. However, data from commercially available ELISA kits for structurally related hydroxy fatty acids (HODEs) and findings from studies on PPAR activation provide insights into the potential for selective recognition.
| Antibody/Receptor Target | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Anti-9-HODE Antibody | 9-HODE | Related Analogs | No significant cross-reactivity reported | [1] |
| Anti-13-HODE Antibody | 13-HODE | Related Analogs | No significant cross-reactivity reported | [2] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) | 13-oxo-ODA is a more potent agonist | [3] |
Note: The cross-reactivity data for anti-HODE antibodies is often qualitative. Researchers should validate the cross-reactivity of these antibodies with specific keto fatty acid isomers of interest.
The differential activation of PPARα by 9-oxo-ODA and 13-oxo-ODA highlights that biological recognition systems can distinguish between these isomers. This suggests that the generation of monoclonal antibodies with high specificity for a particular keto fatty acid isomer is achievable.
Experimental Protocols
The accurate determination of antibody cross-reactivity is paramount. The following are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method to assess the specificity and cross-reactivity of an antibody against small molecule haptens like keto fatty acids.
Objective: To determine the percentage of cross-reactivity of an antibody with various keto fatty acid isomers.
Principle: The assay measures the ability of a free analyte (keto fatty acid isomer) to compete with a labeled or plate-coated antigen for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of the free analyte in the sample.
Materials:
-
96-well microtiter plates
-
Specific monoclonal or polyclonal antibody against the target keto fatty acid
-
Target keto fatty acid isomer standard
-
Potential cross-reactant keto fatty acid isomers
-
Coating antigen (target keto fatty acid conjugated to a carrier protein like BSA or KLH)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at an optimized concentration (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard target keto fatty acid isomer and each of the potential cross-reactants.
-
In separate tubes, pre-incubate the specific antibody at its optimal dilution with the standard or cross-reactant solutions for a defined period (e.g., 1 hour at 37°C).
-
Alternatively, add the standard or cross-reactant solutions to the wells, followed by the addition of the specific antibody.
-
-
Incubation: Add 100 µL of the antibody-antigen mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the target analyte and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (e.g., an antibody) and an analyte (e.g., a keto fatty acid).
Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of an antibody to different keto fatty acid isomers.
Principle: An antibody is immobilized on a sensor chip. The keto fatty acid isomer is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Specific antibody against the target keto fatty acid
-
Keto fatty acid isomer solutions
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization: Immobilize the antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the keto fatty acid isomer over the immobilized antibody surface.
-
Record the association and dissociation phases in real-time.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cross-Reactivity Assessment: Repeat the binding analysis for each keto fatty acid isomer and compare their Kd values. A lower Kd value indicates a higher binding affinity.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of keto fatty acid signaling, the following diagrams are provided.
Conclusion
References
A Comparative Guide to Analytical Methods for Keto-Dienoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for the quantification of keto-dienoic acids, such as 9-keto-octadecadienoic acid (9-KODE) and 13-keto-octadecadienoic acid (13-KODE). These oxidized linoleic acid metabolites are gaining interest as biomarkers for oxidative stress and inflammation. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various biological matrices. This document compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
The choice of analytical method for keto-dienoic acid quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation.
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass analysis of parent and fragment ions. | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Separation by liquid chromatography followed by UV absorbance detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires derivatization to increase volatility and thermal stability. | Suitable for non-volatile compounds. |
| Derivatization | Not typically required, but can be used to enhance ionization. | Mandatory for keto-dienoic acids. | May be used to enhance detection. |
| Sensitivity | Very high (pg to fg range). | High (pg range). | Moderate (ng to µg range). |
| Selectivity | Very high, especially with Multiple Reaction Monitoring (MRM). | High, based on retention time and mass spectrum. | Lower, susceptible to interference from co-eluting compounds with similar UV absorbance. |
| Throughput | High, with the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems. | Lower, due to longer run times and sample preparation. | Moderate to high. |
| Instrumentation Cost | High. | Moderate to high. | Low to moderate. |
| Primary Advantage | High sensitivity and selectivity without derivatization. | Well-established with extensive spectral libraries. | Cost-effective and widely available. |
| Primary Limitation | Susceptible to matrix effects. | Requires derivatization, which can be time-consuming. | Lower sensitivity and selectivity. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of oxylipins, including keto-dienoic acids, using different analytical methods. Please note that these values can vary depending on the specific instrument, matrix, and experimental conditions.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV (for related keto acids) |
| Limit of Detection (LOD) | 0.1 - 10 pg on column | 1 - 50 pg on column | 0.07 - 0.2 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 50 pg on column | 5 - 100 pg on column | 0.21 - 0.6 µg/mL[1] |
| Linear Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 0.2 - 100 µg/mL[1] |
| Precision (%RSD) | < 15% | < 20% | < 5% |
| Accuracy (%Recovery) | 85 - 115% | 80 - 120% | 90 - 110% |
Experimental Protocols
Detailed methodologies for the key stages of keto-dienoic acid analysis are provided below.
Sample Preparation: Solid-Phase Extraction (SPE) for Oxylipins from Plasma
Solid-phase extraction is a common technique for the extraction and purification of oxylipins from complex biological matrices.[2][3]
Materials:
-
SPE cartridges (e.g., Oasis MAX or Strata-X)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal standards (e.g., deuterated 9-KODE or 13-KODE)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of internal standard. Acidify the sample to pH ~3.5 with 2M formic acid.
-
Column Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 15% methanol in water to remove less polar interferences.
-
Elution: Elute the keto-dienoic acids with 5 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS or HPLC-UV analysis, or in a suitable solvent for derivatization for GC-MS analysis.
GC-MS Analysis: Derivatization of Keto-Dienoic Acids
Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of keto-dienoic acids.[2] A two-step process involving methoximation followed by silylation is commonly employed.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Methoximation: To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine). Cap the vial tightly and heat at 60°C for 60 minutes to convert the keto group to a methoxime.
-
Silylation: After cooling to room temperature, add 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 60°C for another 30 minutes to silylate the carboxylic acid group.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
HPLC-UV Analysis
While less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective option for quantifying keto-dienoic acids, particularly at higher concentrations. The conjugated diene and keto groups in these molecules allow for UV detection.[2]
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm (for the keto-dienoic chromophore)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Signaling Pathway of 13-KODE
13-KODE has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of 13-KODE on the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of keto-dienoic acids. The optimal method will depend on the specific research question, available resources, and desired analytical performance. For high sensitivity and specificity, LC-MS/MS is the preferred method. GC-MS offers a robust alternative, particularly when derivatization protocols are established. HPLC-UV provides a cost-effective option for less demanding applications.
References
A Comparative Guide to the Biological Effects of 11-keto-9(E),12(E)-octadecadienoic Acid and Linoleic Acid
This guide provides a detailed comparison of the biological activities of the common omega-6 fatty acid, linoleic acid, and the less-studied oxidized derivative, 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data, relevant signaling pathways, and detailed experimental protocols.
At a Glance: Comparative Biological Activities
| Biological Effect | Linoleic Acid | This compound |
| Inflammation | Context-dependent: Can be pro-inflammatory (via arachidonic acid) or anti-inflammatory.[1][2][3][4] | Limited direct data; related keto-octadecenoic acids show anti-inflammatory properties.[5][6] |
| Cell Proliferation | Varied effects: Stimulates proliferation in some cancer cells (e.g., breast cancer)[7] but inhibits it in others (e.g., endometrial, gastric cancer).[8][9] | Limited direct data; related 9-oxo-ODA induces apoptosis in ovarian cancer cells.[10][11] |
| Metabolic Regulation | Activates PPARα and PPARγ, influencing lipid metabolism.[12][13][14][15] | Limited direct data; related keto-octadecenoic acids are potent PPARα and PPARγ agonists.[16][17][18] |
| Fibrinolytic Activity | Not a primary reported effect. | Enhances fibrinolytic activity in endothelial cells.[19] |
In-Depth Analysis of Biological Effects
Linoleic Acid: A Dual-Faceted Fatty Acid
Linoleic acid is an essential omega-6 polyunsaturated fatty acid and a major component of the human diet. Its biological effects are complex and often context-dependent.
1. Role in Inflammation:
The role of linoleic acid in inflammation is a subject of ongoing debate. Traditionally, it has been considered pro-inflammatory due to its metabolic conversion to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[1][20] However, recent evidence suggests that linoleic acid may also have anti-inflammatory properties and that a high intake does not necessarily lead to increased inflammatory markers in healthy individuals.[1][4] Some studies even indicate an inverse association between linoleic acid levels and markers of inflammation.[3]
2. Effects on Cell Proliferation:
The impact of linoleic acid on cell proliferation is cell-type specific. In some cancer cell lines, such as the T47D breast cancer cell line, linoleic acid has been shown to stimulate cell proliferation and advance the cell cycle to the S phase.[7] Conversely, in endometrial and gastric cancer cells, linoleic acid has demonstrated anti-proliferative and pro-apoptotic effects.[8][9]
Quantitative Data on Linoleic Acid's Effect on Cell Viability:
| Cell Line | Concentration | Effect | Reference |
| T47D (Breast Cancer) | 100 ng/mL | ~35% increase in cell number over 96 hours | [7] |
| HEC-1A (Endometrial Cancer) | IC50: 617.21 µM | Inhibition of cell proliferation | [8] |
| KLE (Endometrial Cancer) | IC50: 987.56 µM | Inhibition of cell proliferation | [8] |
| AGS (Gastric Cancer) | 150-200 µM | Increased apoptosis | [9] |
3. Metabolic Regulation:
Linoleic acid and its metabolites can act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). It can activate both PPARα and PPARγ, which are key regulators of lipid and glucose metabolism.[12][14][15] This activation can influence gene expression related to fatty acid oxidation and adipogenesis.[13]
This compound: An Emerging Bioactive Lipid
11-Keto-ODA is a less-explored oxidized derivative of linoleic acid. Direct experimental data on its biological effects are limited.
1. Fibrinolytic Activity:
The most specific reported biological effect of this compound is its ability to enhance the fibrinolytic activity of endothelial cells.[19] This suggests a potential role in cardiovascular health by promoting the breakdown of blood clots.
2. Potential Anti-inflammatory and Metabolic Roles (Inferred from Related Isomers):
While direct evidence for 11-Keto-ODA is scarce, studies on other keto-octadecenoic acid isomers provide insights into its potential functions. For instance, 10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to suppress the production of pro-inflammatory cytokines such as TNFα and IL-6 in macrophages by acting as a GPR120 agonist and inhibiting the NF-κB pathway.[5][6]
Furthermore, isomers like 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) are potent PPARα agonists, leading to a decrease in triglyceride accumulation in hepatocytes.[16][17] Other keto-derivatives have also been identified as activators of PPARγ.[16][18] These findings suggest that 11-Keto-ODA may also possess anti-inflammatory and metabolic regulatory properties through the activation of PPARs.
Signaling Pathways and Experimental Workflows
Linoleic Acid Metabolism and Signaling
The metabolic cascade of linoleic acid to arachidonic acid is a critical pathway that leads to the production of a wide array of bioactive eicosanoids, which in turn mediate inflammatory responses.
Putative Anti-inflammatory Signaling of Keto-Octadecenoic Acids
Based on studies of related isomers, the anti-inflammatory effects of keto-octadecenoic acids may be mediated through the activation of PPARs and subsequent inhibition of the NF-κB signaling pathway.
Experimental Protocols
Cell Viability and Proliferation Assays
1. XTT Cell Viability Assay (as applied to T47D cells with linoleic acid):
-
Cell Seeding: T47D cells are seeded in 96-well plates at a density of 5,000 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: After 24 hours, the medium is replaced with serum-free medium containing varying concentrations of linoleic acid (0-10,000 ng/mL).
-
Incubation: Cells are incubated for the desired time period (e.g., 96 hours).
-
XTT Labeling: The XTT labeling reagent is added to each well and incubated for 4 hours at 37°C.
-
Measurement: The absorbance of the formazan (B1609692) product is measured at 450 nm with a reference wavelength of 650 nm using a microplate reader.
2. MTT Assay (as applied to endometrial cancer cells with linoleic acid):
-
Cell Seeding: HEC-1A and KLE cells are seeded in 96-well plates.
-
Treatment: Cells are treated with different concentrations of linoleic acid (0.1–500 µM) for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals are dissolved in DMSO.
-
Measurement: Absorbance is read at 570 nm.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the fatty acid of interest for a specified duration (e.g., 12 or 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: Cell culture supernatants or plasma samples are collected.
-
Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNFα, IL-6) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined by comparison to a standard curve.
Conclusion
The available scientific literature reveals a significant disparity in the understanding of linoleic acid versus this compound. Linoleic acid has been extensively studied, revealing a complex biological profile with both pro- and anti-inflammatory potential and cell-type-specific effects on proliferation. In contrast, data on 11-Keto-ODA is sparse, with its most clearly defined role being the enhancement of endothelial fibrinolytic activity.
While the anti-inflammatory and metabolic regulatory activities of related keto-fatty acid isomers suggest that 11-Keto-ODA may hold therapeutic potential, further direct experimental investigation is imperative to elucidate its specific biological functions and mechanisms of action. This guide highlights the current knowledge base and underscores the critical need for future research to fully understand the comparative biology of these two fatty acids.
References
- 1. New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]
- 2. researchgate.net [researchgate.net]
- 3. Omega-6 linoleic acid may fight inflammation not promote it [nutraingredients.com]
- 4. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linoleic Acid-Induced Growth Inhibition of Human Gastric Epithelial Adenocarcinoma AGS Cells is Associated with Down-Regulation of Prostaglandin E2 Synthesis and Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation [frontiersin.org]
- 13. Dietary conjugated linoleic acid increases PPAR gamma gene expression in adipose tissue of obese rat, and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 20. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Keto-Fatty Acids: A Comparative Guide for Researchers
A detailed comparison of the validated mechanisms of 11-keto-9(E),12(E)-octadecadienoic acid and its isomers, providing researchers with essential data and protocols for future investigations.
In the landscape of lipid research, keto-derivatives of fatty acids are emerging as significant bioactive molecules. This guide provides a comparative analysis of the mechanism of action of this compound (11k-ODA) and its more extensively studied isomers, 9-keto-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). While 9-oxo-ODA and 13-oxo-ODA are well-documented Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the primary mechanism of 11k-ODA appears to be distinct, focusing on fibrinolytic activity. This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of their mechanisms, supporting experimental data, and detailed protocols to facilitate further research.
Comparative Analysis of Bioactivity
The primary mechanism of action for 9-oxo-ODA and 13-oxo-ODA has been identified as the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2][3][4][5] In contrast, the currently available literature on 11k-ODA points towards a different biological effect: the enhancement of fibrinolytic activity in endothelial cells.[6]
PPARα Activation by 9-oxo-ODA and 13-oxo-ODA
Studies have demonstrated that both 9-oxo-ODA and 13-oxo-ODA, commonly found in tomatoes, act as potent PPARα agonists.[1][2][3][4][5] This activation leads to the upregulation of genes involved in fatty acid oxidation and a subsequent reduction in triglyceride accumulation in hepatocytes.[4][5] Comparative studies have shown that 13-oxo-ODA is a more potent PPARα activator than both 9-oxo-ODA and its precursor, conjugated linoleic acid (CLA).[1][3]
| Compound | Primary Validated Mechanism | Key Experimental Evidence | Relative Potency |
| 9-oxo-ODA | PPARα Agonist | Luciferase Reporter Assay, qPCR of target genes, Triglyceride accumulation assay.[4][5] | Potent PPARα activator.[4][5] |
| 13-oxo-ODA | PPARα Agonist | Luciferase Reporter Assay, qPCR of target genes, In vivo studies in mice.[1][3] | Stronger PPARα activator than 9-oxo-ODA and CLA.[1][3] |
| 11k-ODA | Enhancement of Fibrinolytic Activity | In vitro studies on endothelial cells.[6] | Data on PPARα activation is not available. |
Signaling Pathways
The signaling pathways for these keto-fatty acids diverge based on their primary molecular targets.
PPARα Signaling Pathway for 9-oxo-ODA and 13-oxo-ODA
Upon entering the cell, 9-oxo-ODA and 13-oxo-ODA bind to and activate PPARα. This ligand-activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to an increase in the expression of genes involved in fatty acid uptake and oxidation, and a decrease in triglyceride levels.
References
- 1. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Keto-Octadecadienoic Acids: A Comparative Guide for Researchers
Introduction
Keto-octadecadienoic acids (KODEs) are a class of oxidized linoleic acid metabolites that have garnered significant interest in the scientific community for their diverse biological activities. These activities, which include anti-inflammatory, anti-proliferative, and metabolic regulatory effects, are intrinsically linked to their specific chemical structures. The position of the keto group and the stereochemistry of the double bonds in the 18-carbon chain profoundly influence their interaction with molecular targets and subsequent cellular responses. This guide provides a comparative analysis of the structure-activity relationships of various KODE isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of Biological Activities
The biological efficacy of KODEs is highly dependent on their isomeric form. The most studied isomers are 9-keto-octadecadienoic acid (9-KODE) and 13-keto-octadecadienoic acid (13-KODE). Their distinct biological effects are summarized below.
Anti-Proliferative Activity
Several KODE isomers have demonstrated cytotoxic effects against various cancer cell lines. The anti-proliferative activity is influenced by the specific isomer and the cancer cell type. For instance, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells.[1] The half-maximal inhibitory concentrations (IC50) for different KODE isomers against various cancer cell lines are presented in Table 1. It is important to note that direct comparative studies across a wide range of isomers and cell lines are limited, and the presented data is a compilation from various sources.
Table 1: Anti-Proliferative Activity of Keto-Octadecadienoic Acid Isomers (IC50 Values)
| Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 9-oxo-(10E,12Z)-octadecadienoic acid | Human cervical cancer (HeLa, SiHa) | 25-50 | [1] |
| 9-oxo-(10E,12E)-octadecadienoic acid | Human cervical cancer (HeLa, SiHa) | 25-50 | [1] |
| 13(S)-hydroxyoctadecadienoic acid (a related oxidized derivative) | Breast cancer (MCF-7) | 76.3 (48h) | [2] |
| 13(S)-hydroxyoctadecadienoic acid (a related oxidized derivative) | Breast cancer (MDA-MB-231) | 80.23 (48h) | [2] |
Note: Data is compiled from multiple studies and direct comparison should be made with caution.
Anti-Inflammatory Activity
KODEs are recognized for their potent anti-inflammatory properties, primarily mediated through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). 13-KODE, in particular, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The anti-inflammatory effects are often isomer-specific. While comprehensive quantitative comparisons are scarce, available data indicates that 13-KODE is a potent inhibitor of NF-κB and MAPK signaling.[3][4]
Metabolic Regulation: PPARγ Agonism
Key Signaling Pathways Modulated by KODEs
The biological activities of KODEs are mediated through their interaction with and modulation of several critical signaling pathways.
Caption: Major signaling pathways modulated by 9-KODE and 13-KODE.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of KODE bioactivities.
Cell Proliferation (MTT) Assay
This assay is used to assess the anti-proliferative effects of KODE isomers on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of KODE isomers. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
PPARγ Luciferase Reporter Assay
This assay quantifies the ability of KODE isomers to activate the PPARγ receptor.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of PPARgamma may mediate a portion of the anticancer activity of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fibrinolytic Agents and the Novel PAI-1 Inhibitor, 11-keto-9(E),12(E)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established fibrinolytic agents and the emerging investigational compound, 11-keto-9(E),12(E)-octadecadienoic acid (11-KODA). The content is designed to offer an objective overview of their mechanisms, performance based on available experimental data, and the methodologies used for their evaluation.
Introduction to Fibrinolytic Agents and 11-KODA
Fibrinolytic agents, also known as thrombolytics, are a class of drugs that actively break down fibrin (B1330869) clots.[1][2] They are critical in the treatment of thromboembolic diseases such as myocardial infarction, ischemic stroke, and pulmonary embolism.[3][4] These agents primarily function by converting the zymogen plasminogen into its active form, plasmin, which is a serine protease that degrades the fibrin matrix of a thrombus.[1][5] Commonly used fibrinolytic agents include streptokinase, urokinase, alteplase (B1167726) (recombinant tissue plasminogen activator, t-PA), reteplase, and tenecteplase (B1169815).[2][4] These can be broadly categorized into fibrin-specific agents (like alteplase and its derivatives) and non-fibrin-specific agents (like streptokinase).[4]
Comparative Data on Fibrinolytic Agents
The following tables summarize key performance indicators for commonly used fibrinolytic agents based on published in vitro and clinical studies. Direct comparative data for 11-KODA in these specific assays is not available in the current literature; its efficacy is presented separately.
| Table 1: In Vitro Comparison of Fibrinolytic Agents | |||
| Agent | Mechanism of Action | Relative Fibrin Specificity | Key In Vitro Findings |
| Streptokinase | Forms a complex with plasminogen to activate other plasminogen molecules.[8] | Low | Associated with the slowest rate of clot lysis compared to urokinase and rt-PA.[9] |
| Urokinase | Directly activates plasminogen to plasmin.[10] | Low to Moderate | Exhibits an intermediate rate of clot lysis and a high degree of fibrinolytic specificity.[9] In one study, dissolved 64% ± 9% of a thrombus in 60 minutes, compared to 27% ± 8% by streptokinase.[10] |
| Alteplase (t-PA) | Preferentially activates plasminogen bound to fibrin.[1] | High | Shows improved efficacy early in perfusions compared to urokinase, though differences may dissipate over time.[9] |
| Reteplase | A deletion mutant of t-PA with lower fibrin binding. | Moderate | Not detailed in the provided search results. |
| Tenecteplase | A t-PA mutant with higher fibrin specificity and longer half-life. | Very High | Demonstrates non-inferior or better efficacy in some clinical outcomes compared to alteplase.[11][12] |
| Table 2: Clinical Efficacy and Safety of Fibrinolytic Agents in Acute Myocardial Infarction | |||
| Agent | Patency Rates (Angiographic) | Mortality Reduction | Major Bleeding Risk |
| Streptokinase | Lower early patency rates compared to urokinase.[1] | Significant mortality benefit.[1] | Higher risk of systemic fibrinolysis and bleeding compared to urokinase.[1] |
| Urokinase | Higher early patency rates (71.8% at 60 min) compared to streptokinase (48.0% at 60 min).[1] | Provides mortality reduction.[1] | Associated with fewer bleeding complications (11%) compared to streptokinase (29%).[1] |
| Alteplase (accelerated) | Considered a standard for comparison. | Fibrin-specific agents like alteplase are generally preferred.[13] | Carries a risk of major bleeding.[13] |
| Tenecteplase | Equivalent to accelerated alteplase in reducing 30-day mortality.[1] | Equivalent to accelerated alteplase.[1] | Safer in preventing non-cerebral bleeds compared to alteplase.[1] |
Efficacy of this compound (11-KODA)
| Table 3: In Vitro Efficacy of 11-KODA | |
| Parameter | Finding |
| Endothelial Cell Plasmin Activity | Increased plasmin activity of bovine aortic endothelial cells by 2-fold at a concentration of 250 µM.[6] |
| PAI-1 Activity | Decreased PAI-1 activity of cells and inactivated purified PAI-1 irreversibly.[6] |
Signaling Pathways and Mechanisms of Action
Fibrinolytic Agents: Plasminogen Activation
The primary pathway for traditional fibrinolytic agents involves the conversion of plasminogen to plasmin. Fibrin-specific agents like t-PA exert their effect predominantly at the site of the clot, while non-specific agents like streptokinase act systemically.
Caption: General pathway of plasminogen activation by fibrinolytic agents.
Urokinase Signaling Pathway
Urokinase (uPA) and its receptor (uPAR) are also involved in cell signaling pathways that regulate cell migration and proliferation, particularly through the Jak/Stat pathway.[2][14]
Caption: Urokinase-mediated Jak/Stat signaling pathway.
11-KODA: PAI-1 Inhibition Pathway
Experimental Protocols
Fibrin Plate Assay
This assay is used to determine the fibrinolytic activity of a substance.
Methodology:
-
A solution of fibrinogen is mixed with thrombin in a petri dish to form a fibrin clot.[15][16]
-
For plasminogen-rich plates, plasminogen is included in the initial mixture. For plasminogen-free plates, the plate is heated to inactivate any contaminating plasminogen.[15]
-
The test substance (e.g., a fibrinolytic agent) is applied to the surface of the fibrin clot, often in small wells created in the fibrin.[16]
-
The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).[15][16]
-
Fibrinolytic activity is quantified by measuring the diameter of the clear zone of lysis around the application site.[15] The area of lysis is proportional to the concentration of the fibrinolytic agent.[16]
Plasma Clot Lysis Assay
This assay measures the overall fibrinolytic potential of a plasma sample.
Methodology:
-
Platelet-poor plasma is added to the wells of a microplate.[17][18]
-
Reagents are added to initiate both coagulation and fibrinolysis. This typically includes a coagulant (e.g., tissue factor and CaCl₂) and a plasminogen activator (e.g., t-PA).[17][19]
-
The plate is incubated at 37°C, and the optical density (turbidity) is monitored over time using a plate reader.[19]
-
Clot formation is observed as an increase in turbidity, and clot lysis is observed as a decrease in turbidity.[19]
-
Key parameters, such as the time to 50% clot lysis, are calculated to quantify fibrinolytic activity.[19]
Caption: Workflow for a typical plasma clot lysis assay.
PAI-1 Activity Assay
Methodology:
-
After the incubation, a chromogenic substrate for the plasminogen activator is added.[21]
-
The residual activity of the plasminogen activator is measured by the rate of color development, which is monitored spectrophotometrically.[21]
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 4. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Inhibition of plasminogen activator inhibitor-1 by this compound, a novel fatty acid produced by Trichoderma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Comparison of streptokinase, urokinase, and recombinant tissue plasminogen activator in an in vitro model of venous thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tenecteplase vs. Alteplase for Intravenous Thrombolytic Therapy of Acute Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of tenecteplase versus alteplase for acute ischemic stroke: an updated systematic review, pairwise, and network meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 13. Fibrinolytic Agents for STEMI: Meta-analysis Explores the Differences | tctmd.com [tctmd.com]
- 14. Urokinase activates the Jak/Stat signal transduction pathway in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www1.wfh.org [www1.wfh.org]
- 19. researchgate.net [researchgate.net]
- 20. Standardization of methods for measuring plasminogen activator inhibitor activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum [frontiersin.org]
A Researcher's Guide to Confirming the Identity of 11-keto-9(E),12(E)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 11-keto-9(E),12(E)-octadecadienoic acid. We present supporting experimental data from closely related standards and detailed protocols to aid in the rigorous identification of this target molecule.
The conclusive identification of lipid isomers such as this compound is a significant challenge in lipidomics and drug discovery. The subtle differences in the position of the keto group and the stereochemistry of the double bonds necessitate a multi-faceted analytical approach. This guide outlines the key chromatographic and spectroscopic techniques and provides a comparative framework using a commercially available standard, 13-keto-9Z,11E-octadecadienoic acid.
Data Presentation: Comparative Analysis
| Analytical Parameter | This compound (Target Compound - Expected) | 13-keto-9Z,11E-octadecadienoic acid (Standard) |
| Molecular Weight | 294.43 g/mol | 294.43 g/mol [1] |
| Molecular Formula | C₁₈H₃₀O₃ | C₁₈H₃₀O₃[1] |
| HPLC Retention Time | Dependent on column and mobile phase. Expected to be similar to other keto-octadecadienoic acid isomers. | Dependent on specific HPLC conditions. |
| GC-MS Retention Index | Dependent on derivatization and column. | Dependent on specific GC conditions. |
| LC-MS/MS (Negative Ion Mode) | ||
| Precursor Ion (m/z) | 293.21 [M-H]⁻ | 293.21 [M-H]⁻ |
| Key Fragment Ions (m/z) | Expected fragmentation around the keto group and conjugated double bonds. | Specific fragmentation patterns are used for identification. |
| ¹H NMR (ppm) | Chemical shifts for protons adjacent to the keto group and within the conjugated system will be characteristic. | Specific chemical shifts are available from the supplier's Certificate of Analysis. |
| ¹³C NMR (ppm) | A characteristic signal for the ketone carbonyl carbon is expected. | A distinct signal for the C13 ketone carbonyl is present. |
Experimental Protocols
Accurate identification relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxidized Fatty Acids
This method is highly sensitive and selective for the quantification of oxidized fatty acids from biological matrices.
-
Sample Preparation (from Plasma)
-
To 200 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog).
-
Perform alkaline hydrolysis to release the fatty acids from complex lipids by adding 1.0 mL of 2M NaOH and incubating at 60°C for 60 minutes.
-
Acidify the sample with 1.2 mL of 2.0 M HCl.
-
Extract the fatty acids using a liquid-liquid extraction with 2.0 mL of hexane (B92381), vortexing for 3 minutes, and centrifuging to separate the phases.
-
Collect the upper hexane layer and repeat the extraction.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]
-
-
LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 2.1 × 250 mm, 5 µm particle size).[2][3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% acetic acid.
-
-
Gradient: A suitable gradient to separate the isomers of interest. For example, start at 30% B, ramp to 70% B over 20 minutes.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
GC-MS provides excellent chromatographic resolution and is a gold standard for fatty acid analysis, though it requires derivatization.
-
Sample Preparation and Derivatization
-
Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponify the lipid extract using methanolic KOH to yield free fatty acids.
-
Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using BF₃-methanol or by forming pentafluorobenzyl (PFB) esters with pentafluorobenzyl bromide for enhanced sensitivity in negative chemical ionization mode.[5][6]
-
Extract the FAMEs or PFB esters with hexane.
-
Concentrate the extract under nitrogen and reconstitute in a suitable solvent for GC-MS injection.
-
-
GC-MS Conditions
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold, then ramp up to a higher temperature (e.g., 250-320°C) to elute the FAMEs.[7][8]
-
Injector: Splitless injection at a high temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation analysis or negative chemical ionization (NCI) for PFB esters.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the identity of a novel fatty acid and a conceptual signaling pathway involving lipid mediators.
References
- 1. larodan.com [larodan.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 11-keto-9(E),12(E)-octadecadienoic acid: A Procedural Guide
Immediate Safety and Handling Protocols
Before handling 11-keto-9(E),12(E)-octadecadienoic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Not generally required if handled in a well-ventilated area. If aerosols may be generated, use a respirator.
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in accordance with your institution's Environmental Health & Safety (EH&S) guidelines, as well as local and national regulations.[1]
Step 1: Waste Characterization and Segregation
-
Identify the waste as "this compound."
-
Segregate this organic acid waste from incompatible materials such as bases and strong oxidizing agents to prevent hazardous reactions.[2]
Step 2: Preparing the Hazardous Waste Container
-
Select a robust, leak-proof container that is chemically compatible with the fatty acid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the container securely closed except when adding waste.
Step 3: Waste Transfer
-
For solid this compound: Carefully transfer the solid into the designated waste container, minimizing dust generation.
-
For solutions containing this compound: Pour the liquid waste into the container, avoiding splashes. A funnel is recommended.
Step 4: Storage of Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be located at or near the point of generation and equipped with secondary containment to capture any potential leaks.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EH&S department.
-
The recommended disposal method for similar compounds is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge this compound or its solutions down the drain or into sewer systems. [3]
Comparative Safety and Disposal Data for Similar Compounds
The following table summarizes key safety and disposal information for structurally related octadecadienoic acid derivatives. This data provides a basis for the recommended handling and disposal of this compound.
| Feature | 13-Oxo-9E,11E-octadecadienoic acid | 9(E),11(E)-Octadecadienoic acid | (Z,Z)-9,12-Octadecadienoic acid | General Oxidized Fatty Acids |
| Hazard Classification | Not explicitly stated, handle with care | Not classified as hazardous waste[4] | Not classified as hazardous[5][6] | Varies, but generally handle as chemical waste |
| Primary Disposal Route | Licensed chemical destruction or controlled incineration[3] | Landfill[4] | Follow national and local regulations[1] | Licensed chemical destruction or incineration[3] |
| Sewer Disposal | Prohibited[3] | Avoid discharge into sewers[4] | Do not let product enter drains[1] | Prohibited |
| Spill Cleanup | Collect and arrange disposal in suitable, closed containers[3] | Cover with sand or earth, then collect for disposal[4] | Take up with liquid-absorbent material and dispose of properly[1] | Absorb and collect for disposal |
| Container Handling | Triple rinse and offer for recycling, or puncture and dispose of in a sanitary landfill[3] | Handle uncleaned containers like the product itself[1] | Completely emptied packages can be recycled[5] | Follow institutional guidelines for container decontamination |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 11-keto-9(E),12(E)-octadecadienoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 11-keto-9(E),12(E)-octadecadienoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Conditions for Use |
| Eye and Face Protection | Safety glasses with side shields | Minimum requirement for all handling procedures.[2][3] |
| Chemical splash goggles | To be worn when there is a potential for splashing.[1][2] | |
| Face shield | Recommended when handling large volumes or when a significant splash hazard exists. Must be worn in conjunction with safety glasses or goggles.[2][3][4] | |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact.[1][3] Double-gloving may be necessary for added protection.[4][5] |
| Chemical-resistant gloves (e.g., PVC, Viton) | For prolonged contact or immersion. PVC is effective against most fats and acids.[1] | |
| Body Protection | Laboratory coat | Standard requirement to protect skin and clothing from minor spills and contamination.[2][4] |
| Chemical-resistant apron | Recommended when handling larger quantities where splashes are more likely. | |
| Foot Protection | Closed-toe shoes | Mandatory for all laboratory work to protect against spills and falling objects.[2][4] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. A respirator may be necessary if aerosols are generated or if working outside of a fume hood.[4] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical for laboratory safety. The following steps outline the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
2. Preparation and Handling:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Don all required personal protective equipment as outlined in the table above.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[7]
-
Avoid direct contact with skin and eyes.[7]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[6][9]
-
Small Spills: Wipe up with an absorbent cloth. Clean the spill area with soap and water.[6]
-
Large Spills: Cover with a non-combustible absorbent material, such as sand or earth, and collect for disposal.[6] Ensure the area is well-ventilated.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of in accordance with local, state, and federal regulations. It is generally recommended to send the chemical to a licensed disposal company.
-
Contaminated Materials: Absorbent materials, gloves, and other disposable items contaminated with the compound should be placed in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Punctured and rinsed containers can then be disposed of as regular waste or recycled where facilities exist.[7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations in the handling and disposal workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. uah.edu [uah.edu]
- 2. chapman.edu [chapman.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cpachem.com [cpachem.com]
- 9. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
